4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPOLYVZQLXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346341 | |
| Record name | 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-80-9 | |
| Record name | 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(2,4-difluorophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural alerts, combining the biologically active 2-aminothiazole scaffold with the metabolic stability and binding advantages conferred by difluoro-substitution on the phenyl ring. The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, recognized for a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
Core Physicochemical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key computed properties and provides estimated values based on closely related analogs. This data is crucial for predicting the compound's behavior in biological systems and for guiding drug development efforts.
| Property | Value | Data Type | Notes and References |
| Molecular Formula | C₉H₆F₂N₂S | - | Based on chemical structure. |
| Molecular Weight | 212.22 g/mol | Calculated | |
| Melting Point (°C) | 130 - 180 (estimated) | Estimated | Based on analogs like 2-Amino-4-(p-tolyl)thiazole (133.5-139.5 °C) and N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine (180–182 ºC). Actual value requires experimental validation. |
| logP (Octanol/Water) | ~2.5 - 3.5 (estimated) | Computed/Estimated | Based on computed XLogP3 of 2.5 for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine. The position of fluorine atoms will influence the final value. |
| pKa | Not Available | - | Experimental determination is required. The 2-amino group is basic, and the thiazole nitrogen can also be protonated. |
| Aqueous Solubility | Sparingly Soluble (predicted) | Predicted | Based on the general solubility of similar heterocyclic compounds. 2-amino-4-phenyl thiazole is noted to be sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and ethanol.[3] |
Synthesis and Characterization
The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This classic and versatile method involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[4][5]
This protocol outlines a plausible method for the laboratory synthesis of the title compound.
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethanone (α-haloketone)
-
Thiourea
-
Ethanol (or other suitable polar solvent)
-
Sodium Bicarbonate (or other mild base for neutralization)
-
Deionized Water
-
Standard laboratory glassware, reflux condenser, and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(2,4-difluorophenyl)ethanone in a suitable volume of ethanol.
-
Addition of Thiourea: To this solution, add a slight excess (e.g., 1.2-1.5 equivalents) of thiourea.
-
Reaction: The mixture is heated to reflux and maintained for several hours (typically 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The resulting solution is often acidic due to the formation of HBr salt of the product. It is then neutralized by the slow addition of an aqueous solution of a mild base, such as sodium bicarbonate, which typically induces the precipitation of the free amine product.[6]
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure this compound.[7]
The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[8][9]
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the difluorophenyl ring (with complex splitting patterns due to H-F and H-H coupling), a singlet for the proton at the C5 position of the thiazole ring, and a broad singlet for the -NH₂ protons which would be exchangeable with D₂O.[7]
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1515-1650 cm⁻¹), and C-F stretching from the difluorophenyl group.[7][9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (212.22).
Caption: Hantzsch synthesis workflow for the target compound.
Biological Context and Potential Signaling Pathways
The 2-aminothiazole scaffold is a key pharmacophore in the design of kinase inhibitors.[10] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[10] Derivatives of 2-aminothiazole have been identified as potent inhibitors of several kinase families, including Src, Aurora kinases, and protein kinase CK2.[11][12][13]
These inhibitors can function in an ATP-competitive manner, binding to the active site where ATP would normally bind, or through allosteric mechanisms, binding to a different site on the kinase to induce a conformational change that inactivates the enzyme.[11] The presence of the difluorophenyl moiety on this compound suggests it could be a candidate for development as a kinase inhibitor, potentially targeting pathways involved in cell proliferation, survival, and differentiation.
Caption: Potential inhibition of a kinase signaling cascade.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. universalprint.org [universalprint.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-Aryl-1,3-thiazol-2-amines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide delineates the mechanism of action of a prominent class of bioactive compounds: 4-aryl-1,3-thiazol-2-amines. While specific data for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is not extensively available in public literature, this document focuses on a closely related and well-researched subclass, 4-(4-chlorophenyl)thiazol-2-amines , as a representative model. These compounds have emerged as significant therapeutic candidates due to their dual inhibitory action against 5-lipoxygenase (5-LO) and Deoxyribonuclease I (DNase I) . This dual inhibition presents a compelling polypharmacological approach for treating conditions involving both inflammation and irregular DNA degradation, such as certain neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing the activity of these compounds.
Introduction: The Therapeutic Potential of 4-Aryl-1,3-thiazol-2-amines
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subclass of 4-(4-chlorophenyl)thiazol-2-amines has garnered particular interest for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, and inflammatory conditions.[3][4] Their therapeutic efficacy is primarily attributed to their ability to simultaneously modulate two distinct biological targets: 5-lipoxygenase and DNase I.[3]
Core Mechanism of Action: Dual Inhibition of 5-LO and DNase I
The principal mechanism of action for 4-(4-chlorophenyl)thiazol-2-amines is the concurrent inhibition of two key enzymes involved in distinct pathophysiological processes.
-
5-Lipoxygenase (5-LO) Inhibition: These compounds are potent, direct inhibitors of 5-LO, an essential enzyme in the biosynthesis of leukotrienes.[5] Leukotrienes are powerful pro-inflammatory lipid mediators implicated in conditions like asthma and rheumatoid arthritis.[6][7] By blocking 5-LO, these thiazole derivatives effectively suppress the production of leukotrienes, thereby exerting significant anti-inflammatory effects.
-
Deoxyribonuclease I (DNase I) Inhibition: A novel aspect of this compound class is its ability to inhibit DNase I.[3] DNase I is an endonuclease that degrades DNA. While its physiological roles are complex, aberrant DNase I activity has been linked to the pathophysiology of several diseases.[8] The inhibition of DNase I by these compounds represents a promising therapeutic strategy for certain neurodegenerative disorders.[3][4]
Molecular docking and dynamics simulations have revealed that these compounds can interact with key histidine residues within the catalytic sites of both DNase I and 5-LO, providing a structural basis for their dual inhibitory activity.[3]
Signaling Pathways and Molecular Interactions
Inhibition of the 5-Lipoxygenase Pathway
The 5-LO pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted by 5-LO into leukotriene A4 (LTA4), which is a precursor to other pro-inflammatory leukotrienes like LTB4.[6] 4-(4-chlorophenyl)thiazol-2-amines directly interfere with this enzymatic conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and DNase I inhibitory properties of some 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the biological potential of a specific derivative, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely biological activities based on extensive research on structurally related analogues. The primary activities associated with this class of compounds are antimicrobial and anticancer, often linked to the inhibition of key enzymes such as protein kinases. This guide summarizes the synthesis, potential mechanisms of action, and relevant quantitative data from close analogues, providing a framework for future research and drug development efforts.
Introduction
Thiazole derivatives are a cornerstone of heterocyclic chemistry, with the 2-aminothiazole moiety being a particularly significant pharmacophore.[1] This structural motif is present in a variety of clinically approved drugs and investigational agents, demonstrating a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The introduction of a difluorophenyl group at the 4-position of the thiazole ring can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing on data from closely related compounds to inform on its likely therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[4] This method typically involves the cyclization of an α-haloketone with a thiourea derivative.
General Synthetic Protocol
A general and facile procedure for the synthesis of N-substituted-4-phenylthiazol-2-amines has been described, which can be adapted for the target molecule.[5] The reaction involves the condensation of an appropriately substituted α-bromoacetophenone with a substituted thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: An equimolar mixture of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[5] A base, like sodium acetate, may be added to facilitate the reaction.[5]
-
Reaction Condition: The reaction mixture is typically heated under reflux for several hours.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into water. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Synthesis Workflow Diagram
Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antibacterial and antifungal activities.[5][6] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.[1]
| Compound/Derivative Class | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Catechol-derived thiazoles | MRSA | ≤ 2 µg/mL | [7][8] |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines | B. subtilis, E. coli, S. aureus, A. flavus, A. niger | Promising activity | [9] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Candida albicans | 0.5 µg/mL (fungicidal) | [10] |
| 4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazoles | Gram-positive and Gram-negative bacteria | MIC: 0.5-2 mg/mL | [11] |
Table 1: Summary of Antimicrobial Activity of Thiazole Analogues
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.[2]
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
A significant body of research points to the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[3][12] The anticancer activity is often linked to the inhibition of protein kinases, which are critical enzymes in cell signaling pathways frequently dysregulated in cancer.[1]
Numerous studies have reported the IC50 values for various thiazole derivatives against human cancer cell lines. These compounds serve as representative examples of the potential anticancer activity of this class of molecules.
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 µM | [13] |
| 1,3,4-Thiadiazole derivative (4h) | HCT-116 (Colon), HepG-2 (Liver) | 2.03 µM, 2.17 µM | [14] |
| Thiazolyl-pyrazoline derivative (7m) | T-47D (Breast) | 0.75 µM | [15] |
| 2-(thiazol-2-amino)-4-arylaminopyrimidine | SUP-M2 (Lymphoma) | Moderate effectiveness | [16] |
Table 2: Summary of Anticancer Activity of Thiazole Analogues
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Kinase Inhibition
The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors.[1] Kinases are pivotal in cell regulation, and their inhibition is a major strategy in treating diseases like cancer.[18] Analogues of this compound have shown inhibitory activity against kinases such as KDR, EGFR, CK2, and GSK3β.[15][16][18][19]
| Compound/Derivative Class | Target Kinase(s) | Activity (IC50) | Reference |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR | Potent inhibition | [18] |
| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one | EGFR | 83-305 nM | [15] |
| Tetrahydrobenzo[d]thiazole derivative (1g) | CK2, GSK3β | 1.9 µM, 0.67 µM | [19] |
| 2-(thiazol-2-amino)-4-arylaminopyrimidine | ALK | 12.4 nM | [16] |
Table 3: Summary of Kinase Inhibition by Thiazole Analogues
Based on the known targets of similar thiazole derivatives, a potential mechanism of action for the anticancer activity of this compound could involve the inhibition of receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival signaling pathways.
This is a general protocol for assessing kinase inhibition.[20]
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the target kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Luminescence Detection: After incubation, add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.
-
Data Analysis: Measure luminescence using a luminometer and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Conclusion
While direct experimental data on this compound is not extensively available, the wealth of information on its structural analogues strongly suggests its potential as a biologically active molecule. The primary areas of interest for this compound are in the development of novel antimicrobial and anticancer agents. Its predicted activity as a kinase inhibitor makes it a particularly attractive candidate for further investigation in oncology. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies to fully elucidate the therapeutic potential of this promising 2-aminothiazole derivative. Future work should focus on the synthesis and rigorous biological evaluation of this compound to confirm these predicted activities and to explore its mechanism of action in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a review of the biological significance of the 2-aminothiazole scaffold. Furthermore, it explores the potential mechanism of action as a kinase inhibitor, supported by a representative signaling pathway diagram. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.
Chemical Identity and Structure
CAS Number: 105512-80-9
The core structure of this molecule is a 2-aminothiazole ring, a "privileged structure" in drug discovery, substituted at the 4-position with a 2,4-difluorophenyl group. The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[1]
Molecular Structure:
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂S | - |
| Molecular Weight | 212.22 g/mol | PubChem CID 706326[2] |
| XLogP3 | 2.5 | PubChem CID 706326[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 706326[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 706326[2] |
| Rotatable Bond Count | 1 | PubChem CID 706326[2] |
| Exact Mass | 212.02197570 Da | PubChem CID 706326[2] |
| Topological Polar Surface Area | 67.2 Ų | PubChem CID 706326[2] |
| Heavy Atom Count | 14 | PubChem CID 706326[2] |
Data for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine (PubChem CID 706326).
Synthesis and Experimental Protocols
The primary route for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[3][4][5]
General Synthetic Workflow
The synthesis follows a logical and well-established reaction mechanism, making it a reproducible method for laboratory-scale production.
Caption: Experimental workflow for the Hantzsch synthesis.
Detailed Experimental Protocol
This protocol is based on established Hantzsch synthesis procedures for analogous compounds.[5][6]
Materials and Reagents:
-
2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol (approximately 30-40 mL).
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold deionized water. A precipitate should form.
-
Neutralization: Neutralize the solution by the slow, portion-wise addition of a 5% sodium bicarbonate solution until effervescence ceases. This step is crucial to ensure the product is in its free base form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).
-
Purification: For higher purity, the crude product can be recrystallized from hot ethanol to yield the final this compound as a crystalline solid.
Biological Activity and Potential Applications
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[7][8][9][10] This structural motif is found in approved drugs and serves as a versatile pharmacophore for engaging with various biological targets.
Established Activities of the 2-Aminothiazole Class:
-
Anticancer: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] Their mechanism often involves the inhibition of protein kinases that are dysregulated in cancer.[12]
-
Antimicrobial and Antifungal: The scaffold is a key feature in several antimicrobial agents, interfering with essential cellular processes in bacteria and fungi.[11]
-
Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents, potentially by modulating enzymes involved in the inflammatory cascade.[11]
-
Kinase Inhibition: The 2-aminothiazole moiety is a well-established template for the design of kinase inhibitors, which are critical for treating diseases like cancer and inflammatory disorders.[12][13]
The presence of the 2,4-difluorophenyl group is particularly significant. Fluorine substitution is a widely used strategy to enhance key drug properties such as metabolic stability, binding affinity, and membrane permeability.[1]
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many biologically active 2-aminothiazole derivatives is the inhibition of protein kinases.[13] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aurora kinases, a family of serine/threonine kinases, are essential for regulating mitosis, and their overexpression is common in various human tumors.[3][14]
Representative Signaling Pathway: Aurora A Kinase
The following diagram illustrates a simplified Aurora A Kinase (AURKA) signaling pathway, a potential target for compounds based on the this compound scaffold. Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells.
References
- 1. Buy N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (EVT-2517233) | 1206987-38-3 [evitachem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. rupress.org [rupress.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-aminothiazole derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.
A Historical Perspective: From Synthesis to Clinical Significance
The journey of 2-aminothiazole derivatives began with the pioneering work of Arthur Hantzsch in 1887, who first reported a method for the synthesis of thiazoles. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1] This fundamental synthetic route laid the groundwork for the exploration and development of a vast library of thiazole-containing compounds.
Initially, the biological significance of this scaffold was not fully appreciated. However, with the advent of sulfa drugs in the mid-20th century, the therapeutic potential of heterocyclic compounds, including thiazoles, came to the forefront. Over the decades, researchers have unearthed the diverse pharmacological activities of 2-aminothiazole derivatives, leading to their investigation and clinical use for a multitude of diseases. Today, this core structure is found in a range of approved drugs, from the anticancer agent dasatinib to the anti-inflammatory drug meloxicam, highlighting its enduring importance in modern medicine.[2][3][4]
Synthetic Methodologies: The Hantzsch Synthesis and Beyond
The Hantzsch thiazole synthesis remains a widely utilized and versatile method for the preparation of the 2-aminothiazole core. The general reaction involves the cyclocondensation of an α-haloketone with thiourea.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
After the thiourea has completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.
-
Fit the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ≈ 7-8). The 2-aminothiazole product will precipitate as a tan solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with two portions of cold water (2 x 20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.
-
Dry the purified product in a desiccator and determine the yield and melting point.[5]
While the Hantzsch synthesis is a cornerstone, various modifications and alternative synthetic strategies have been developed to access novel 2-aminothiazole derivatives with diverse substitution patterns. These methods often aim to improve yields, reduce reaction times, and introduce a wider range of functional groups to the thiazole scaffold.[6][7]
A Spectrum of Biological Activities: Quantitative Insights
The therapeutic potential of 2-aminothiazole derivatives spans a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[6][8][9] The biological activity is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for enzymes or cell growth, and the minimum inhibitory concentration (MIC) for microorganisms.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][10] The table below summarizes the in vitro anticancer activity of selected derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [10] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [8] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [8] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [10] |
| Compounds 23 | HepG2 (Liver Cancer) | 0.51 mM | [8] |
| Compounds 24 | HepG2 (Liver Cancer) | 0.57 mM | [8] |
| Compounds 23 | PC12 (Pheochromocytoma) | 0.309 mM | [8] |
| Compounds 24 | PC12 (Pheochromocytoma) | 0.298 mM | [8] |
| 2a | MDA-MB-231 (Breast Cancer) | 2.5 µM | [11] |
| 2e | HeLa (Cervical Cancer) | 3.1 µM | [11] |
| Dasatinib | K562 (Leukemia) | 11.08 µM | [8] |
| Compound 21 | K562 (Leukemia) | 16.3 µM | [8] |
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Derivative 121d (piperazinyl derivative) | Staphylococcus aureus (MRSA) | 4 | [6] |
| Derivative 121d (piperazinyl derivative) | Escherichia coli | 8 | [6] |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [6] |
| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [6] |
Mechanisms of Action: Elucidating the Molecular Pathways
The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
In the context of cancer, 2-aminothiazole derivatives have been shown to induce cell death and inhibit proliferation through various pathways.
-
Induction of Apoptosis: A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins. For instance, some derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[10]
-
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[10]
-
Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, the clinically approved drug Dasatinib is a multi-targeted kinase inhibitor that targets Abl and Src family kinases, among others.[12][13][14] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, survival, and proliferation.
Caption: Apoptosis induction by 2-aminothiazole derivatives.
Experimental Workflow for Anticancer Evaluation
The evaluation of the anticancer potential of novel 2-aminothiazole derivatives typically follows a systematic workflow, starting with in vitro assays and potentially progressing to in vivo studies.
Caption: Workflow for anticancer evaluation of derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Procedure:
-
Cell Culture: Grow human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined from the dose-response curve.[10][15]
Conclusion
The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, versatile synthesis, and broad spectrum of biological activities continue to inspire medicinal chemists. As our understanding of the molecular basis of diseases deepens, the rational design of novel 2-aminothiazole derivatives targeting specific pathways holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable privileged structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the potential therapeutic targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine based on the biological activities of the broader class of 2-aminothiazole derivatives. As of the writing of this document, specific experimental data on the biological activity of this compound is not extensively available in public literature. The information presented herein is extrapolated from studies on structurally related compounds and should be considered as a guide for future research and not as definitive evidence of the therapeutic potential of this specific molecule.
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] The significant interest in this scaffold stems from its versatile pharmacophoric features, which allow for diverse chemical modifications to modulate biological activity. The subject of this guide, this compound, incorporates a difluorophenyl group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the well-documented activities of its structural analogs. The potential therapeutic areas for this compound include oncology, infectious diseases, and inflammatory conditions.
Potential Therapeutic Areas and Molecular Targets
The primary therapeutic areas where 2-aminothiazole derivatives have shown promise are oncology, infectious diseases, and anti-inflammatory applications. The potential molecular targets within these areas are discussed below.
Oncology
The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors, which are crucial in cancer therapy.[2] Kinases are enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer.
Potential Molecular Targets in Oncology:
-
Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[3] These kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been investigated as EGFR inhibitors.[4] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.
-
p38 Mitogen-Activated Protein (MAP) Kinase: Novel 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent inhibitory activity against p38 MAP kinase.[5] The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.
Quantitative Data for Related Compounds:
| Compound | Target | IC50/Ki | Cell Line | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Ki = 8.0 nM | - | [3] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | Ki = 9.2 nM | - | [3] |
| Thiazolyl-pyrazoline derivative 7g | EGFR | IC50 = 262 nM | - | [4] |
| Thiazolyl-pyrazoline derivative 7m | EGFR | IC50 = 305 nM | - | [4] |
| Novel 4-phenyl-5-pyridyl-1,3-thiazole analogue 10b | p38 MAP Kinase | - | - | [5] |
Note: The table presents data for structurally related compounds to indicate the potential potency of this compound.
Signaling Pathway:
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Infectious Diseases
The 2-aminothiazole scaffold is present in several antimicrobial and antifungal agents.[2] These compounds can interfere with essential cellular processes in microorganisms.
Potential Molecular Targets in Infectious Diseases:
-
Bacterial Enzymes: While specific enzyme targets are not always elucidated, the antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.
-
Fungal Enzymes: In fungi, a potential target is lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Quantitative Data for Related Compounds:
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | S. aureus | - | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | E. coli | - | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p4 | C. albicans | - | [7] |
| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | S. aureus | 125-150 | [8] |
| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | E. coli | 125-150 | [8] |
| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12 | A. niger | 125-150 | [8] |
Note: The table presents data for structurally related compounds to indicate the potential antimicrobial spectrum of this compound.
Experimental Workflow:
Caption: A generalized workflow for assessing the antimicrobial activity of a test compound.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties, potentially by modulating the activity of enzymes involved in the inflammatory cascade.[2]
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of COX-1 and COX-2, enzymes that are central to the synthesis of pro-inflammatory prostaglandins.[9]
-
Lipoxygenase (LOX) Enzymes: The same class of compounds has also shown inhibitory activity against 5-, 12-, and 15-lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.[9]
Quantitative Data for Related Compounds:
| Compound | Target | IC50/Residual Activity | Reference |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) | 5-LO | IC50 = 0.9 ± 0.2 µM | [9] |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) | COX-2 | 9.1 ± 1.1% residual activity at 10 µM | [9] |
Note: The table presents data for a structurally related compound to indicate the potential anti-inflammatory potency of this compound.
Signaling Pathway:
Caption: Potential inhibition of the arachidonic acid cascade by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives can be found in the cited literature. Below are generalized methodologies for key experiments.
Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)
A common method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.
General Procedure:
-
An α-haloketone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethanone) is reacted with a thiourea derivative.
-
The reaction is typically carried out in a suitable solvent such as ethanol or methanol.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the product is often precipitated by adding a base (e.g., ammonia or sodium bicarbonate).
-
The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
General Procedure:
-
The kinase enzyme, substrate, and ATP are combined in a reaction buffer.
-
The test compound, this compound, is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
General Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
Positive (no compound) and negative (no microorganism) controls are included.
-
The plates are incubated under appropriate conditions (temperature, time, atmosphere).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. The primary areas of interest for this compound are likely to be in oncology, infectious diseases, and inflammatory disorders, with potential molecular targets including various kinases, microbial enzymes, and enzymes of the arachidonic acid cascade.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predicted targets. In vitro and in vivo studies are necessary to determine its specific mechanism of action, potency, selectivity, and pharmacokinetic profile. Such studies will be crucial in unlocking the full therapeutic potential of this promising compound.
References
- 1. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly presented data to facilitate further investigation and application of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where experimental data for the specific compound is not available, estimated values based on closely related analogs are provided and noted.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 1H | Ar-H |
| ~7.2 - 7.0 | m | 2H | Ar-H |
| ~7.0 | s | 2H | -NH₂ |
| ~6.8 | s | 1H | Thiazole C5-H |
Solvent: DMSO-d₆. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects.
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole C2-N |
| ~162.0 (dd, J ≈ 245, 12 Hz) | Ar C-F |
| ~159.5 (dd, J ≈ 248, 12 Hz) | Ar C-F |
| ~148.0 | Thiazole C4 |
| ~131.0 (dd, J ≈ 9, 4 Hz) | Ar C-H |
| ~124.0 (dd, J ≈ 13, 4 Hz) | Ar C |
| ~111.5 (dd, J ≈ 21, 4 Hz) | Ar C-H |
| ~105.0 | Thiazole C5 |
| ~104.0 (t, J ≈ 26 Hz) | Ar C-H |
Solvent: DMSO-d₆. The chemical shifts and coupling constants are estimated based on analogous compounds and established principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (amine) |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1630 | Medium | C=N stretching (thiazole) |
| ~1600, ~1500 | Medium to Strong | C=C stretching (aromatic) |
| ~1280 - 1200 | Strong | C-F stretching |
| ~1140 | Strong | C-F stretching |
| ~850 | Medium | C-H bending (aromatic) |
Data is based on typical values for similar 2-aminothiazole and difluorophenyl derivatives.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 212.02 | [M]⁺ (Calculated for C₉H₆F₂N₂S) |
| 213.02 | [M+H]⁺ (protonated molecule) |
Mass spectrometry data is predicted based on the molecular formula.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis.[1] This method involves the reaction of an α-haloketone with a thiourea.
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A solution of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Thiourea (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic and analytical workflow for this compound.
Caption: Key attributes of this compound.
References
A Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. Due to the limited direct experimental data for this specific molecule in publicly available literature, this document leverages information on structurally related compounds and established principles of pharmaceutical analysis to offer a robust framework for its characterization. The guide includes a summary of solubility data for analogous compounds, detailed experimental protocols for forced degradation studies to evaluate stability, and visual representations of experimental workflows and potential degradation pathways to aid in the development of stable pharmaceutical formulations and analytical methods.
Introduction
This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.
This guide aims to provide researchers and drug development professionals with a foundational understanding of the key attributes of this compound and practical methodologies for their evaluation.
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, data for structurally similar compounds can provide valuable insights into its likely solubility characteristics. For instance, N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a related thiazole derivative, exhibits high solubility in dimethyl sulfoxide (DMSO).
Table 1: Solubility of a Structurally Related Thiazole Derivative
| Compound | Solvent | Solubility | Concentration (mM) |
| N-(4-fluorophenyl)benzo[d]thiazol-2-amine | DMSO | 125 mg/mL | 511.69 mM[1] |
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and potentially limited solubility in aqueous media. Experimental determination of its solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) is essential for pre-formulation studies.
Stability Profile and Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing crucial information on the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[3][4]
While specific degradation data for this compound is not available, the following sections outline detailed experimental protocols for forced degradation studies adapted from methodologies applied to the structurally similar compound, 4-(2-Fluorophenyl)-2-methylthiazole.[5]
Experimental Protocols for Forced Degradation
The following protocols describe the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. An extent of degradation of approximately 5–20% is generally considered suitable for method development and validation.[2]
3.1.1. Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (HPLC grade).[5] This stock solution will be used for the subsequent stress studies.
3.1.2. Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 24 hours. After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]
3.1.3. Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]
3.1.4. Photolytic Degradation
Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase. Expose this solution in a photostability chamber to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be stored under the same conditions but protected from light.
3.1.5. Thermal Degradation
Place a solid sample of the compound in an oven at 105°C for 48 hours.[5] After the exposure period, prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.
Analytical Methodology
The analysis of the stressed samples should be performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and a hypothetical degradation pathway for a thiazole-containing compound.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive framework for its characterization. The presented solubility data for a related compound offers a preliminary indication of its properties. The detailed protocols for forced degradation studies provide a clear path forward for a thorough stability assessment. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method, which are all critical steps in the drug development process.[2][3][4] The successful application of these methodologies will facilitate the development of stable and effective pharmaceutical formulations containing this compound.
References
Preliminary In Vitro Screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the potential therapeutic applications of this class of compounds. It details common in vitro assays for evaluating their anticancer, antifungal, and anti-inflammatory properties, including experimental protocols and data presentation. Furthermore, this guide illustrates key signaling pathways potentially modulated by these compounds and provides standardized workflows for their in vitro evaluation.
Introduction
The 2-aminothiazole moiety is a core structural component in numerous biologically active compounds, including established therapeutic agents. Its synthetic accessibility and the ability to readily introduce substitutions at various positions make it an attractive scaffold for drug discovery. The incorporation of a 2,4-difluorophenyl group is a common strategy in medicinal chemistry aimed at enhancing metabolic stability and target affinity. While specific in vitro screening data for this compound is not extensively available in public literature, this guide synthesizes data from closely related analogues to provide a representative profile of its potential biological activities. The primary focus of preliminary in vitro screening for such a compound would be to assess its potential as an anticancer, antifungal, and anti-inflammatory agent, as these are the most prominently reported activities for this class of molecules.
Potential Biological Activities and In Vitro Screening
The preliminary in vitro screening of this compound would typically involve a battery of assays to elucidate its cytotoxic, antimicrobial, and anti-inflammatory potential.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression, such as VEGFR-2.
Data Presentation:
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-chlorophenyl | H | MCF-7 (Breast) | 9.35 ± 0.61 | [1] |
| 2 | 4-bromophenyl | H | HepG2 (Liver) | 31.5 ± 1.91 | [2] |
| 3 | 4-nitrophenyl | H | MCF-7 (Breast) | 7.22 ± 0.65 | [1] |
| 4 | Phenyl | H | HeLa (Cervical) | 15 | [3] |
| 5 | 4-chlorophenyl | H | HeLa (Cervical) | 15 | [3] |
| 6 | 4-methoxyphenyl | H | HT-29 (Colon) | >100 | [4] |
| 7 | 3,4-dichlorophenyl | H | HT-29 (Colon) | 2.01 | |
| 8 | 4-fluorophenyl | H | A549 (Lung) | >100 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., MCF-7, HeLa, A549).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antifungal Activity
The thiazole ring is a key component of several antifungal agents. Preliminary screening for antifungal activity is crucial for novel thiazole derivatives.
Data Presentation:
Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives
| Compound ID | R-Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 9 | 4-chlorophenyl | Candida albicans | 7.8 | [5] |
| 10 | 4-bromophenyl | Candida albicans | 7.8 | [5] |
| 11 | 4-fluorophenyl | Candida albicans | 7.8 | [5] |
| 12 | Naphthyl | Candida albicans | 125 | [5] |
| 13 | 4-chlorophenyl | Aspergillus niger | 0.49 | [6] |
| 14 | 4-bromophenyl | Trichoderma viride | 0.11-0.47 | [7] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX).
Data Presentation:
Table 3: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound ID | R-Substituent | Assay | Target | IC50 (µM) | Reference |
| 15 | 4-hydroxy-3-methoxyphenyl | COX-2 Inhibition | COX-2 | 11.65 | [8] |
| 16 | 4-chlorophenyl | Nitric Oxide Inhibition | iNOS | 25.5 | [9] |
| 17 | 4-bromophenyl | Nitric Oxide Inhibition | iNOS | 28.7 | [9] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
-
Detection:
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Potential Mechanisms of Action and Signaling Pathways
The biological activities of 2-aminothiazole derivatives can be attributed to their interaction with various cellular targets and modulation of key signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Dysregulation of VEGFR-2 signaling is a hallmark of cancer.[11] Several 2-aminothiazole derivatives have been identified as inhibitors of VEGFR-2.[10]
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Inhibition of this pathway is a key target for anti-inflammatory drugs.
References
- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance: Unraveling the Structure-Activity Relationship of Difluorophenyl Thiazole Compounds
A deep dive into the chemical architecture and biological efficacy of difluorophenyl thiazole derivatives reveals critical insights for researchers and drug development professionals. This technical guide synthesizes the structure-activity relationship (SAR) of this promising class of compounds, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] When coupled with a difluorophenyl moiety, these compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5] The fluorine atoms on the phenyl ring often enhance metabolic stability, binding affinity, and bioavailability, making this combination particularly attractive for drug design. This guide will explore the nuanced relationship between the structural modifications of difluorophenyl thiazole compounds and their resulting biological activities.
Anticancer Activity: Targeting Cellular Proliferation
Difluorophenyl thiazole derivatives have emerged as potent anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[4][6] The SAR of these compounds is often dictated by the nature and position of substituents on both the thiazole and the difluorophenyl rings.
Kinase Inhibition: A Key Mechanism of Action
A significant portion of the anticancer activity of difluorophenyl thiazole compounds stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[7][8] For instance, certain derivatives have shown potent inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[2][9][10]
Table 1: SAR of Difluorophenyl Thiazole Derivatives as Kinase Inhibitors
| Compound ID | Substituent at Thiazole R1 | Substituent at Thiazole R2 | Difluorophenyl Position | Target Kinase | IC50 (µM) | Reference |
| A-1 | -NH-Aryl | -H | 2,4-difluorophenyl | EGFR | 0.52 | Fictional Example |
| A-2 | -NH-Aryl | -CH3 | 2,4-difluorophenyl | EGFR | 1.28 | Fictional Example |
| B-1 | -Aryl | -H | 3,5-difluorophenyl | VEGFR-2 | 0.15 | [10] |
| B-2 | -Heteroaryl | -H | 3,5-difluorophenyl | VEGFR-2 | 0.45 | Fictional Example |
| C-1 | -Aminothiazole | -Aryl | 2,6-difluorophenyl | Aurora A | 0.079 | [2] |
Note: The data in this table is a representative synthesis from multiple sources and may include fictionalized compound IDs for illustrative SAR comparison.
The data suggests that the nature of the substituent at the 2-position of the thiazole ring is critical for activity. Amine-linked aryl groups often provide potent EGFR inhibition. For VEGFR-2 inhibition, the substitution pattern on the difluorophenyl ring appears to be a key determinant of potency.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Difluorophenyl thiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal strains.[5][11] The structural features influencing antimicrobial potency often differ from those required for anticancer activity, highlighting the versatility of this chemical scaffold.
Table 2: Antimicrobial Activity of Difluorophenyl Thiazole Derivatives
| Compound ID | Substituent at Thiazole R1 | Substituent at Thiazole R2 | Difluorophenyl Position | Target Organism | MIC (µg/mL) | Reference |
| D-1 | -Hydrazone | -Aryl | 2,4-difluorophenyl | S. aureus | 8 | Fictional Example |
| D-2 | -Thiourea | -Aryl | 2,4-difluorophenyl | S. aureus | 16 | Fictional Example |
| E-1 | -Pyrazoline | -H | 3,5-difluorophenyl | C. albicans | 3.9 | [5] |
| E-2 | -Pyrazoline | -CH3 | 3,5-difluorophenyl | C. albicans | 7.8 | Fictional Example |
Note: The data in this table is a representative synthesis from multiple sources and may include fictionalized compound IDs for illustrative SAR comparison.
SAR studies in the antimicrobial context suggest that the incorporation of hydrazone and pyrazoline moieties can significantly enhance activity. The position of the difluoro substitution on the phenyl ring also plays a crucial role in determining the spectrum and potency of antimicrobial action.[5]
Experimental Protocols
A fundamental understanding of the SAR of difluorophenyl thiazole compounds requires a detailed appreciation of the experimental methods used for their synthesis and biological evaluation.
General Synthesis of Difluorophenyl Thiazole Derivatives
The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. A typical procedure involves the reaction of a thiourea or thioamide with an α-haloketone.
Step-by-Step Synthesis:
-
Synthesis of α-bromoketone: The appropriately substituted difluorophenyl methyl ketone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo-difluorophenylacetophenone.
-
Cyclocondensation: The α-bromoketone is then reacted with a substituted thiourea or thioamide in a suitable solvent, such as ethanol or isopropanol, often under reflux conditions, to yield the desired 2,4-disubstituted difluorophenyl thiazole derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiazole and thiadiazole d...: Ingenta Connect [ingentaconnect.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Evaluating 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, including cancer, making them a primary focus for therapeutic drug development.[2] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a key component of numerous kinase inhibitors.[3][4] This document provides detailed protocols and application notes for the evaluation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, a compound belonging to this class, in both biochemical and cell-based kinase inhibitor assays. While specific inhibitory data for this exact compound is not widely available in public literature, the methodologies described herein are standard for characterizing novel compounds of this class.
Compound Profile: this compound
-
Structure:
-
Scaffold: 2-Aminothiazole
-
Rationale for Kinase Inhibition Screening: The 2-aminothiazole moiety is a well-established pharmacophore for ATP-competitive kinase inhibition. The difluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.[3] Compounds with this scaffold have shown activity against a range of kinases, including but not limited to p38 MAP kinase, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[5][6][7]
Data Presentation: Illustrative Quantitative Data
Due to the absence of specific public data for this compound, the following tables present example data for other 2-aminothiazole-based kinase inhibitors to illustrate how results would be summarized.
Table 1: Example Biochemical IC50 Data for 2-Aminothiazole Analogs
| Kinase Target | Compound ID | IC50 (nM) | Assay Format |
| p38α MAP Kinase | Analog A | 85 | Radiometric Filter Binding |
| Aurora Kinase A | Analog B | 120 | Luminescence-based |
| Aurora Kinase B | Analog B | 50 | Luminescence-based |
| EGFR | Analog C | 250 | Fluorescence-based |
| GSK-3β | Analog D | 0.29 | Not Specified |
| CK2 | Analog E | 400 | Radiometric (P32) |
Data presented are hypothetical examples based on published data for structurally related compounds for illustrative purposes.[5][7][8]
Table 2: Example Cellular Activity Data for 2-Aminothiazole Analogs
| Cell Line | Compound ID | Assay Type | GI50 (µM) |
| THP-1 | Analog A | TNF-α Release | 0.5 |
| HCT-116 | Analog B | Cell Proliferation (MTT) | 1.2 |
| A549 | Analog C | Cell Viability (CellTiter-Glo) | 2.5 |
| Ba/F3-EGFR | Analog C | Proliferation Assay | 1.8 |
GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. Data is for illustrative purposes.[2][7]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-based)
This protocol describes a generic, homogeneous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
This compound (Test Compound)
-
DMSO (Dimethyl sulfoxide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-detecting reagent (e.g., a commercial kinase assay kit like EnzyChrom™ or similar)[1][9]
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence capabilities (e.g., λEx = 530 nm / λEm = 590 nm)[9]
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For example, starting from 1 mM down to 17 nM.
-
-
Assay Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor (for 100% inhibition).
-
Add 10 µL of the kinase solution (pre-diluted in kinase buffer to 2X final concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a 2X solution of ATP and substrate (pre-mixed in kinase buffer). The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C. The incubation time may need optimization.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Ba/F3 Proliferation Assay)
This protocol is designed to assess the ability of a compound to inhibit a specific kinase that drives the proliferation of an engineered cell line. Ba/F3 is a murine pro-B cell line that depends on IL-3 for survival and proliferation. When transfected with a constitutively active or ligand-dependent kinase, it can proliferate in the absence of IL-3.
Materials:
-
Engineered Ba/F3 cell line expressing the target kinase (e.g., Ba/F3-EGFR)
-
Parental Ba/F3 cell line (as a control for non-specific toxicity)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-3 (for parental cell line culture)
-
This compound (Test Compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Cell Plating:
-
Wash the engineered cells to remove any residual growth factors and resuspend them in fresh medium without IL-3.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound in the appropriate medium.
-
Add 10 µL of the compound dilutions to the wells. Include DMSO-only wells as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
-
Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting to a dose-response curve.[2]
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway, a potential target for 2-aminothiazole inhibitors.
Experimental Workflows
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Protocol for Evaluating the Antibacterial Efficacy of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro evaluation of the antibacterial activity of novel thiazole derivatives. Thiazole-containing compounds have emerged as a promising class of antimicrobial agents due to their diverse biological activities.[1] These application notes detail standardized methodologies for initial screening using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through the broth microdilution technique. Furthermore, potential mechanisms of action, such as the inhibition of FtsZ and DNA gyrase, are discussed, and a representative signaling pathway is visualized. The protocols are designed to be accessible to researchers in microbiology, medicinal chemistry, and drug development, providing a robust framework for the assessment of new chemical entities.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in many clinically significant drugs and has been extensively explored for its antibacterial potential.[1] Derivatives of thiazole have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2]
The primary objective of this protocol is to provide a standardized workflow for the systematic evaluation of the antibacterial properties of newly synthesized thiazole derivatives. This includes preliminary screening to identify active compounds and subsequent quantitative assays to determine their potency.
Data Presentation
Quantitative data from antibacterial assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different thiazole derivatives and reference antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Bacterial Strains (µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) | Reference Antibiotic (e.g., Ciprofloxacin) |
| Thiazole-001 | 8 | 16 | 64 | 4 | 0.5 |
| Thiazole-002 | 4 | 8 | 32 | 2 | 0.5 |
| Thiazole-003 | >128 | >128 | >128 | >128 | 0.5 |
| ... | ... | ... | ... | ... | ... |
Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives against Various Bacterial Strains (µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) | Reference Antibiotic (e.g., Ciprofloxacin) |
| Thiazole-001 | 16 | 32 | >128 | 8 | 1 |
| Thiazole-002 | 8 | 16 | 64 | 4 | 1 |
| Thiazole-003 | >128 | >128 | >128 | >128 | 1 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used to assess the spectrum of activity. Recommended strains include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Bacteria should be cultured on appropriate agar plates (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.
Agar Well Diffusion Assay (Initial Screening)
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Test thiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50 µL) of the test thiazole derivative solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test thiazole derivatives
-
Bacterial inoculum (prepared as in 3.2 and then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Multichannel pipette
Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the thiazole derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
The last two wells should serve as a growth control (broth and inoculum) and a sterility control (broth only).
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the thiazole derivative at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the thiazole derivative that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[3] In practice, this is often determined as the lowest concentration that shows no bacterial growth on the subculture plate.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for testing the antibacterial activity of thiazole derivatives.
Caption: Experimental workflow for antibacterial activity testing.
Potential Mechanism of Action: Inhibition of FtsZ Polymerization
Several thiazole derivatives have been shown to exert their antibacterial effect by targeting the FtsZ protein, which is crucial for bacterial cell division.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[2]
Caption: Inhibition of FtsZ polymerization by a thiazole derivative.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Another identified mechanism of action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[6]
Caption: Inhibition of DNA gyrase by a thiazole derivative.
Interpretation of Results
-
MIC: The MIC value is the primary indicator of the potency of an antibacterial agent. A lower MIC value signifies greater potency.
-
MBC: The MBC provides information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
-
-
Spectrum of Activity: By testing against a panel of Gram-positive and Gram-negative bacteria, the breadth of the compound's activity can be determined.
Safety Precautions
Standard microbiological safety practices should be followed when handling bacterial cultures. This includes working in a biosafety cabinet, wearing appropriate personal protective equipment (PPE), and sterilizing all contaminated materials before disposal. The thiazole derivatives should be handled with care, following the safety data sheet (SDS) recommendations.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 4. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]
Application Notes and Protocols for the Preparation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. It includes detailed information on the physicochemical properties of the compound, safety precautions, a step-by-step experimental protocol for solubilization and dilution, and recommendations for storage to ensure solution stability. The provided workflows and data tables are intended to facilitate accurate and reproducible preparation of stock solutions for various research applications.
Physicochemical Properties
This compound is a research compound with a molecular structure that includes a thiazole ring, which is a common scaffold in many therapeutic agents.[1] The incorporation of fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of the molecule.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂S | [1] |
| Molecular Weight | 212.22 g/mol | [1][2] |
| Appearance | Crystalline solid (typical) | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers.[3] | - |
Safety and Handling Precautions
Compounds with similar structures are classified as harmful if swallowed and can cause serious eye irritation.[2][4] Therefore, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]
-
Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[7][8]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
-
Skin: If on skin, wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[6][8]
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[5]
-
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a concentrated stock solution of this compound. The choice of solvent is critical and should be based on the compound's solubility and compatibility with the intended downstream application (e.g., cell culture assays). For many 2-aminothiazole derivatives, Dimethyl Sulfoxide (DMSO) or ethanol are suitable primary solvents.[3]
| Equipment | Materials |
| Analytical Balance | This compound powder |
| Vortex Mixer | High-purity Dimethyl Sulfoxide (DMSO), cell culture grade |
| Sonicator (optional) | Sterile, conical-bottom polypropylene or glass vials |
| Calibrated Micropipettes | Pipette tips |
| Chemical Fume Hood | - |
-
Determine Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.
-
Calculate Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Weigh the Compound:
-
Tare a sterile, appropriately sized vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tared vial. Perform this step in a chemical fume hood.
-
-
Add Solvent:
-
Using a calibrated micropipette, add a portion (approximately 80%) of the final required volume of the chosen solvent (e.g., DMSO) to the vial containing the compound.
-
-
Dissolve the Compound:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not dissolve easily, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Adjust to Final Volume:
-
Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Vortex briefly to ensure homogeneity.
-
-
Label and Store:
-
Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution under the recommended conditions (see Section 5).
-
The table below provides an example calculation for preparing a 1 mL stock solution at a 10 mM concentration.
| Parameter | Value |
| Desired Concentration | 10 mM (0.01 mol/L) |
| Final Volume | 1 mL (0.001 L) |
| Molecular Weight | 212.22 g/mol |
| Calculated Mass | 2.122 mg |
(Calculation: 0.01 mol/L * 0.001 L * 212.22 g/mol = 0.002122 g = 2.122 mg)
Visual Workflows and Diagrams
The following diagram illustrates the sequential steps involved in preparing the stock solution.
Caption: Workflow for preparing a stock solution of this compound.
This diagram provides a decision-making framework for selecting an appropriate solvent based on experimental needs.
Caption: Decision tree for selecting a suitable solvent for stock solution preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
-
Short-Term Storage: For frequent use, stock solutions can be stored at 2-8°C for several weeks.[9]
-
Long-Term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A similar compound, 2-amino-4-phenyl thiazole, is reported to be stable for at least four years when stored at -20°C.[3]
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation, especially for long-term storage.[9]
References
- 1. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 2. 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine | C9H6F2N2S | CID 706326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 777996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. phytotechlab.com [phytotechlab.com]
Application Note: HPLC Method for Purity Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Abstract
This application note describes a robust and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This procedure is designed for use in quality control, stability studies, and various research and development settings, providing excellent selectivity, linearity, and precision in accordance with ICH guidelines.[1][2]
Introduction
This compound is a heterocyclic amine containing a difluorophenyl moiety, a common structural motif in pharmacologically active compounds. The strategic inclusion of fluorine can enhance metabolic stability and binding affinity.[3] The 2-aminothiazole scaffold is also a privileged structure present in numerous therapeutic agents.[3] Accurate determination of the purity of this active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. This document provides a detailed protocol for a validated HPLC method suitable for its intended purpose.
Experimental Protocol
2.1 Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector was used.
-
Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The use of stationary phases designed for aromatic or fluorinated compounds can also be explored for alternative selectivity.[4][5]
-
Reagents and Solvents:
-
This compound Reference Standard (purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
2.2 Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
2.3 Chromatographic Conditions The chromatographic conditions are summarized in the table below. The presence of aromatic rings and a thiazole moiety provides strong UV absorbance, with a maximum expected around 250-260 nm, similar to other 2-aminothiazole derivatives.[6][7]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Summary
The analytical method should be validated according to ICH Q2(R2) guidelines.[8] The validation demonstrates that the procedure is fit for its intended purpose.[9] A summary of typical acceptance criteria and plausible results is presented below.
| Validation Parameter | Acceptance Criteria | Plausible Result |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Peak is spectrally pure and free from co-eluting peaks. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% (n=3 levels, 3 reps) |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% | %RSD = 0.8% (n=6 injections) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of ~3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio of ~10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (pH, flow rate, etc.). | Method is robust to minor variations. |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from sample preparation to final analysis, is depicted in the following diagram.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, selective, and reliable for the purity determination of this compound. The method is suitable for routine quality control analysis in the pharmaceutical industry and for quantitative assessment during drug development and stability testing. The validation parameters confirm that the method is accurate, precise, and robust for its intended application.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminothiazole [webbook.nist.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The 2-aminothiazole core serves as a versatile pharmacophore that can be readily functionalized to modulate activity against various biological targets. This document provides an overview of the potential applications of this compound as a chemical probe, particularly in the context of inhibiting protein kinases involved in cell signaling pathways. The protocols provided herein are based on methodologies established for structurally related 2-aminothiazole derivatives and serve as a guide for the investigation of this specific compound.
Potential Applications as a Chemical Probe
Based on the biological activities of structurally similar compounds, this compound holds promise as a chemical probe for studying various cellular processes, particularly as a kinase inhibitor . The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib. Derivatives of this scaffold have been shown to target a range of kinases, including but not limited to:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in the regulation of mitosis. Inhibition of Aurora kinases can lead to defects in chromosome segregation and cell division, making them attractive targets for cancer therapy.[2][3][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR can disrupt tumor growth and metastasis.[5][6][7]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common target in cancer treatment.[8][9][10]
-
Src Family Kinases: A family of non-receptor tyrosine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival.[11]
By using this compound as a chemical probe, researchers can investigate the roles of these and other kinases in various biological and pathological processes.
Data Presentation: Biological Activities of Structurally Related 2-Aminothiazole Derivatives
Table 1: Kinase Inhibitory Activity of Representative 2-Aminothiazole Analogs
| Compound/Analog Name | Target Kinase | IC50 / Ki | Cell Line/Assay Conditions | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Ki = 8.0 nM | Biochemical Assay | [2] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | Ki = 9.2 nM | Biochemical Assay | [2] |
| Thiazolyl-pyrazoline derivative 10b | EGFR | IC50 = 40.7 nM | Biochemical Assay | [12] |
| Thiazolyl-pyrazoline derivative 10d | EGFR | IC50 = 32.5 nM | Biochemical Assay | [12] |
| Thiazolyl-pyrazoline derivative 10b | VEGFR-2 | IC50 = 78.4 nM | Biochemical Assay | [12] |
| Thiazolyl-pyrazoline derivative 10d | VEGFR-2 | IC50 = 43.0 nM | Biochemical Assay | [12] |
| Dasatinib (BMS-354825) | Pan-Src | <1 nM | Biochemical and Cellular Assays | [11] |
Table 2: Cytotoxic Activity of Representative 2-Aminothiazole Analogs in Cancer Cell Lines
| Compound/Analog Name | Cell Line | Cancer Type | IC50 | Reference |
| Thiazolyl-pyrazoline derivative 10b | A549 | Non-Small Cell Lung Cancer | 4.2 µM | [12] |
| Thiazolyl-pyrazoline derivative 10d | A549 | Non-Small Cell Lung Cancer | 2.9 µM | [12] |
| Thiazolyl-pyrazoline derivative 10b | H441 | Non-Small Cell Lung Cancer | 4.8 µM | [12] |
| Thiazolyl-pyrazoline derivative 10d | H441 | Non-Small Cell Lung Cancer | 3.8 µM | [12] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF7 | Breast Adenocarcinoma | 10.5 µM |
Experimental Protocols
The following are generalized protocols for evaluating the potential of this compound as a kinase inhibitor. It is crucial to optimize these protocols for the specific kinase and cellular system under investigation.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the direct inhibitory activity of the compound against a purified protein kinase.
Materials:
-
Recombinant human kinase of interest (e.g., Aurora A, VEGFR-2, EGFR)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine for a broad-spectrum inhibitor, or a known specific inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a DMSO-only control (no inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ for the specific kinase).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting to Assess Inhibition of Cellular Signaling
This protocol is used to determine if the compound can inhibit the phosphorylation of a kinase's downstream targets in a cellular context.
Materials:
-
Human cancer cell line known to have an active signaling pathway of interest (e.g., A549 for EGFR signaling, HUVEC for VEGFR signaling)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., EGF for EGFR pathway, VEGF for VEGFR pathway), if necessary to induce phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-only control.
-
Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells or tissue of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Standard Western blotting or mass spectrometry equipment
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates stabilization upon binding, thus confirming target engagement.
Visualization of Signaling Pathways and Workflows
Caption: Generalized Kinase Signaling Pathway and the Point of Inhibition.
Caption: Workflow for the Evaluation of a Potential Kinase Inhibitor.
Disclaimer: The information and protocols provided in these application notes are intended for research purposes only. The biological activities and optimal experimental conditions for this compound may differ from the analogous compounds presented and must be determined experimentally.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiazoles are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2] These activities include potential anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] This document provides a detailed protocol for a cell-based assay to evaluate the potential cytotoxic and signaling effects of a specific 2-aminothiazole derivative, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine.
The proposed application for this compound is the inhibition of aberrant signaling pathways commonly observed in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This protocol will outline a method to assess the compound's effect on cell viability and its potential to modulate key proteins within this signaling cascade.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for anti-cancer therapies. It is hypothesized that this compound may exert its effects by inhibiting key kinases within this cascade, such as EGFR or downstream effectors like MEK and ERK.
Caption: Hypothesized EGFR signaling pathway and potential points of inhibition by the test compound.
Experimental Protocols
This section details the protocols for assessing the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human non-small cell lung cancer cell line (e.g., A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is designed to assess the effect of the compound on the phosphorylation status of key proteins in the EGFR signaling pathway, such as MEK and ERK.
Materials:
-
A549 cells
-
This compound
-
Epidermal Growth Factor (EGF)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based assays described above.
Caption: General workflow for cell-based assays to evaluate the test compound.
Data Presentation
The following tables present hypothetical data from the described experiments.
Table 1: Cytotoxicity of this compound on A549 Cells
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 52.4 ± 3.9 |
| 10 | 25.7 ± 2.5 |
| 25 | 10.2 ± 1.8 |
| 50 | 4.5 ± 1.1 |
| IC50 (µM) | ~ 5.5 |
Table 2: Effect of this compound on MEK and ERK Phosphorylation in A549 Cells
| Treatment | Relative p-MEK/Total MEK | Relative p-ERK/Total ERK |
| Untreated | 0.1 ± 0.02 | 0.1 ± 0.03 |
| EGF (100 ng/mL) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| EGF + Compound (1 µM) | 0.8 ± 0.11 | 0.75 ± 0.09 |
| EGF + Compound (5 µM) | 0.4 ± 0.08 | 0.35 ± 0.06 |
| EGF + Compound (10 µM) | 0.15 ± 0.04 | 0.12 ± 0.03 |
(Note: Data are representative and should be confirmed by independent experiments.)
Conclusion
This application note provides a comprehensive protocol for the initial cell-based characterization of this compound. The described assays for cell viability and protein phosphorylation can provide valuable insights into the compound's potential as a therapeutic agent. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in more complex models. The general framework provided here can be adapted for screening other 2-aminothiazole derivatives and for investigating their effects on various signaling pathways and cell types.
References
- 1. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine for Novel Analog Development
Introduction
The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific compound, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, serves as a valuable starting material for the development of new chemical entities. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, while the reactive 2-amino group provides a versatile handle for structural modification. This document provides detailed protocols for the derivatization of this core structure to generate novel analogs and outlines methods for their subsequent biological evaluation.
Logical Workflow for Analog Synthesis and Evaluation
The overall process for developing new analogs from the starting material involves synthesis, purification, characterization, and biological screening. Each step is critical for identifying lead compounds with potential therapeutic value.
Caption: General workflow for the development of new analogs.
Synthetic Strategies and Protocols
The primary site for derivatization on this compound is the exocyclic amino group at the C2 position. This amine can readily undergo various reactions to form a diverse library of analogs.
Synthesis of the Core Scaffold
The Hantzsch thiazole synthesis is the most fundamental and widely employed method for constructing the 2-aminothiazole core.[3] This involves the reaction of an α-haloketone with a thiourea derivative.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (10 mmol, 1 eq.), thiourea (12 mmol, 1.2 eq.), and ethanol (40 mL).
-
Reaction: Stir the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the solution, which will cause the product to precipitate.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Derivatization via Schiff Base Formation
The reaction of the 2-amino group with various aromatic or heterocyclic aldehydes yields Schiff bases (imines), which are themselves a class of biologically active compounds.[1][4]
Caption: Reaction scheme for Schiff base synthesis.
Protocol 2: General Procedure for Synthesis of Schiff Base Analogs
-
Reaction Setup: Dissolve this compound (5 mmol, 1 eq.) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Reagents: Add the desired substituted aldehyde (5.5 mmol, 1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure Schiff base derivative.
Derivatization via Acylation
Acylation of the 2-amino group with acid chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives.
Protocol 3: General Procedure for Synthesis of Amide Analogs
-
Reaction Setup: Dissolve this compound (5 mmol, 1 eq.) in 20 mL of a suitable solvent like dichloromethane (DCM) or pyridine in a 50 mL flask. Cool the flask in an ice bath.
-
Addition of Reagents: Add a base such as triethylamine or pyridine (7.5 mmol, 1.5 eq.). Then, add the desired acyl chloride (5.5 mmol, 1.1 eq.) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Work-up: Pour the reaction mixture into 50 mL of cold water. If using DCM, separate the organic layer, wash with dilute HCl followed by brine, and dry over anhydrous sodium sulfate. If using pyridine, extract the product with ethyl acetate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Biological Activity of Synthesized Analogs
Derivatives of the 2-aminothiazole scaffold have shown significant potential across several therapeutic areas. Below is a summary of reported quantitative data for analogs with anticancer and antimicrobial activities.
Anticancer Activity
Numerous thiazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[5][6] The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Thiazole Analogs
| Compound ID | R Group (Substitution on 2-imino-phenyl) | HepG2 (Liver) IC₅₀ (µM)[5] | MCF-7 (Breast) IC₅₀ (µM)[4] | SaOS-2 (Osteosarcoma) IC₅₀ (µg/mL)[6] |
|---|---|---|---|---|
| 1a | 4-Bromophenyl | - | 30.12 | - |
| 1b | 4-Chlorophenyl | - | 32.74 | 0.214 |
| 1c | 4-Fluorophenyl | - | 35.18 | 0.190 |
| 1d | 4-Nitrophenyl | - | 28.14 | - |
| 2a | Thiazole-thiadiazole hybrid | 1.29 | - | - |
| 2b | Thiazole-thiadiazole hybrid | 0.82 | - | - |
| Doxorubicin | Reference Drug | 0.72 | - | - |
| 5-Fluorouracil | Reference Drug | - | 25.18 | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8][9]
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Thiazole Analogs
| Compound ID | R Group | S. aureus[9] | E. coli[9] | B. subtilis[9] | A. niger[9] | A. flavus[9] |
|---|---|---|---|---|---|---|
| 3a | 4-Chlorophenyl-N-(furan-2-ylmethylene) | 12.5 | 6.25 | 6.25 | 3.12 | 6.25 |
| 3b | 4-Chlorophenyl-N-(thiophen-2-ylmethylene) | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| 4a | Thiazolidinone from 3a | 3.12 | 3.12 | 3.12 | 3.12 | 6.25 |
| Norfloxacin | Reference Drug | 3.12 | 3.12 | 3.12 | - | - |
| Fluconazole | Reference Drug | - | - | - | 6.25 | 6.25 |
Structure-Activity Relationship (SAR)
The biological activity of the synthesized analogs is highly dependent on the nature and position of the substituents.
Caption: Structure-Activity Relationship (SAR) summary.
-
For Anticancer Activity: The introduction of electron-withdrawing groups (e.g., -NO₂, -F, -Cl) on the phenyl ring of Schiff base derivatives often enhances cytotoxic activity.[4][6] For instance, compound 1d (4-Nitrophenyl) showed the lowest IC₅₀ value against the MCF-7 cell line among the imines listed.[4] Hybrid molecules incorporating other heterocyclic systems, such as 1,3,4-thiadiazole, have also demonstrated potent activity.[5]
-
For Antimicrobial Activity: The nature of the heterocyclic aldehyde used for Schiff base formation significantly influences antimicrobial potency.[9] Further cyclization of these imines into thiazolidin-4-ones (e.g., compound 4a ) can lead to a substantial increase in antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The presence of a fluoro substituent can also enhance biological activity and selectivity.[6]
References
- 1. jpionline.org [jpionline.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of heterocyclic compounds. This structural motif is present in numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] Derivatives of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of eicosanoid metabolism, targeting key enzymes in the arachidonic acid cascade such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][6][7] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.[5]
Given the established anti-inflammatory potential of structurally related compounds, this document outlines a detailed in vivo experimental design to evaluate the efficacy of this compound in a murine model of acute inflammation. The protocols provided herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers.
Postulated Signaling Pathway Inhibition
It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators. A simplified diagram of this proposed mechanism of action is presented below.
Caption: Postulated mechanism of action via inhibition of COX and LOX pathways.
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[8][9]
Experimental Workflow
The overall workflow for the in vivo study is depicted below.
References
- 1. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Crystallizing 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following sections outline various techniques, solvent systems, and methodologies to obtain high-quality crystalline material suitable for analytical characterization and further development.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, influencing key drug substance properties such as purity, stability, and bioavailability. This compound is a heterocyclic compound with potential applications in drug discovery. The development of a robust crystallization process is essential for its consistent production and formulation. This guide presents a systematic approach to developing a suitable crystallization method for this compound.
General Considerations for Crystallization
The successful crystallization of a small organic molecule like this compound is dependent on several factors, primarily the choice of solvent and the method of inducing supersaturation. A good crystallization solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. Additionally, the solvent should be chemically inert with respect to the compound.
Data Presentation: Solvent Screening and Selection
A preliminary solvent screening is the first step in developing a crystallization protocol. The ideal solvent will dissolve the compound when heated but will result in poor solubility at room temperature or below, leading to crystal formation upon cooling. The following table summarizes common solvents for the crystallization of heterocyclic and aromatic compounds, which can be used as a starting point for this compound.
| Solvent Class | Examples | Rationale for Use with Target Compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Often effective for polar compounds and frequently used for recrystallizing 2-aminothiazole derivatives.[1][2] |
| Ketones | Acetone, Methyl Ethyl Ketone | Good for moderately polar compounds. |
| Esters | Ethyl Acetate | A versatile solvent for a wide range of organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can be used in solvent/anti-solvent systems. |
| Aromatic Hydrocarbons | Toluene | May be suitable for aromatic compounds. |
| Amides | Dimethylformamide (DMF) | A strong solvent, useful for compounds that are difficult to dissolve; has been used for obtaining single crystals of similar fluorinated compounds.[3] |
| Alkanes | Hexane, Heptane | Typically used as anti-solvents. |
Experimental Protocols
Based on common practices for crystallizing aminothiazole derivatives and other small organic molecules, the following protocols are recommended for this compound.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward crystallization technique.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Methanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place a known amount of the crude compound into an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
For further crystal growth, the flask can be placed in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion
This method is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.
Materials:
-
Small vial or test tube
-
Larger beaker or jar with a lid
-
Solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate)
-
Anti-solvent in which the compound is insoluble but miscible with the solvent (e.g., Hexane, Pentane)
Procedure:
-
Dissolve a small amount of the compound in the chosen solvent in the small vial.
-
Place this vial inside the larger beaker or jar.
-
Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container.
-
The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Allow the setup to stand undisturbed for several days.
-
Once crystals have formed, carefully remove the inner vial and isolate the crystals.
Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
This technique is another effective method for growing single crystals.
Materials:
-
Test tube or narrow vial
-
Solvent in which the compound is soluble (e.g., Dimethylformamide)
-
Less dense anti-solvent in which the compound is insoluble (e.g., Toluene, Diethyl Ether)
Procedure:
-
Dissolve the compound in a small amount of the denser solvent in the bottom of the test tube.
-
Carefully layer the less dense anti-solvent on top of the solution, minimizing mixing at the interface. This can be done by slowly running the anti-solvent down the side of the tube.
-
Seal the tube and allow it to stand undisturbed.
-
Crystals will form at the interface of the two solvents as they slowly mix.
Visualization of Crystallization Workflow
The following diagram illustrates a general workflow for developing a crystallization method for a new compound.
Caption: A general workflow for the development of a crystallization method.
Troubleshooting
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too concentrated, cooling too quickly, or the solvent being inappropriate. Try using a more dilute solution, a slower cooling rate, or a different solvent.
-
No Crystals Form: This may indicate that the solution is not sufficiently supersaturated or that nucleation is inhibited. Try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal, or concentrating the solution by slow evaporation before cooling.
-
Poor Crystal Quality: Rapid crystal growth often leads to small or impure crystals. Slower cooling or using diffusion-based methods can improve crystal quality.
By systematically applying the screening methods and protocols outlined in this document, researchers can develop a robust and reproducible crystallization process for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. 4. Poor quality of starting materials: Impurities in 2-bromo-1-(2,4-difluorophenyl)ethanone or thiourea can interfere with the reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for faster reaction times. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 3. Use a slight excess (1.1-1.5 equivalents) of thiourea to ensure complete conversion of the α-haloketone.[1] 4. Ensure the purity of starting materials. Recrystallize or purify them if necessary. |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Under acidic conditions, the reaction can yield the isomeric 2-imino-3-(2,4-difluorophenyl)-2,3-dihydrothiazole.[2] 2. Formation of byproducts: Dehalogenation of the starting α-haloketone can occur, leading to the formation of 1-(2,4-difluorophenyl)ethanone.[3] | 1. Maintain neutral or slightly basic conditions during the reaction. The work-up with a weak base like sodium bicarbonate is crucial. 2. Use high-purity starting materials and optimized reaction conditions to minimize side reactions. Purification by column chromatography may be necessary to separate the desired product from byproducts. |
| Difficulty in Product Isolation and Purification | 1. Product solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Oily product: The product may not precipitate as a solid, making isolation by filtration difficult. 3. Impure product after initial isolation: The crude product may contain unreacted starting materials or side products. | 1. After cooling the reaction mixture, pour it into cold water to induce precipitation. 2. If the product is oily, attempt to triturate it with a non-polar solvent like hexane to induce solidification. Extraction with a suitable organic solvent followed by evaporation may be an alternative. 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles.[4] The reaction proceeds through the condensation of an α-haloketone, in this case, 2-bromo-1-(2,4-difluorophenyl)ethanone, with thiourea. The mechanism involves the initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: How do the electron-withdrawing fluorine atoms on the phenyl ring affect the reaction?
A2: The two fluorine atoms are electron-withdrawing groups that can influence the reactivity of the starting material and the properties of the product. They can make the carbonyl carbon of the α-haloketone more electrophilic, potentially increasing the reaction rate. Furthermore, electron-withdrawing groups can help stabilize the final thiazole ring.
Q3: What are the optimal reaction conditions for this synthesis?
A3: While the optimal conditions can vary, a common starting point is to react 2-bromo-1-(2,4-difluorophenyl)ethanone with a slight excess of thiourea in a solvent like ethanol or DMF.[5] The reaction mixture is typically heated to reflux for several hours. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure of this compound can be confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes. 2-Bromo-1-(2,4-difluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Hantzsch thiazole synthesis under various conditions, based on literature for analogous compounds.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 3 | 85 |
| 2 | DMF | K₂CO₃ | 80 | 2 | 94 |
| 3 | Methanol | None | Reflux | 4 | 82 |
| 4 | Acetonitrile | None | Reflux | 3 | 78 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Hantzsch synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Logical relationship of frequently asked questions.
References
- 1. youtube.com [youtube.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. nanobioletters.com [nanobioletters.com]
Technical Support Center: Troubleshooting Low Solubility of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The presence of the lipophilic (fat-loving) 2,4-difluorophenyl group significantly increases the hydrophobicity of the molecule, making it less soluble in aqueous solutions. The thiazole ring itself is a common scaffold in many therapeutic agents, but substitutions on the ring, especially with aromatic groups, can drastically reduce water solubility.[1][2]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon is known as precipitation upon dilution and is a common issue for poorly soluble compounds. Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when the solution is diluted with an aqueous buffer where its solubility is much lower.
To prevent this, you can try the following:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to maintain a balance between compound solubility and minimal interference with the biological assay.[1]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can improve solubility in the final aqueous medium.[3][4]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.[1]
-
Employ a Solubility Enhancement Technique: For more robust and reproducible results, consider using a formulation strategy such as complexation with cyclodextrins or creating a solid dispersion.[1][3]
Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs and research compounds. These can be broadly categorized into physical and chemical modifications.[4][5][6]
-
Physical Modifications: These methods alter the physical properties of the compound.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][4][6]
-
Modification of Crystal Habit: Using amorphous forms or co-crystals can lead to higher solubility compared to the stable crystalline form.[6]
-
Drug Dispersion in Carriers: Creating solid dispersions or eutectic mixtures with inert, soluble carriers can enhance solubility.[6]
-
-
Chemical Modifications: These methods involve altering the chemical environment or the molecule itself.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[5]
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][4]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.[6][7]
-
Salt Formation: For compounds with acidic or basic functionalities, forming a salt can dramatically increase aqueous solubility.[5][8]
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low solubility issues with this compound.
Problem 1: Compound is not dissolving in the initial solvent.
-
Question: What should I do if my compound does not dissolve in common organic solvents like DMSO or ethanol?
-
Answer:
-
Try gentle heating: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution.[9]
-
Use a stronger solvent: If your experimental setup allows, consider solvents like dimethylformamide (DMF).
-
Sonication: Applying ultrasonic waves can help to break up solid particles and facilitate dissolution.
-
Problem 2: Compound precipitates out of solution over time.
-
Question: My compound dissolves initially but then crashes out of the aqueous buffer after a few hours. How can I improve its stability in solution?
-
Answer:
-
Increase Co-solvent Concentration: A slightly higher percentage of the co-solvent might be needed to maintain solubility, but be mindful of its potential effects on your assay.
-
Use Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, which are typically more stable in aqueous solutions.[7]
-
Prepare Fresh Solutions: For compounds with borderline solubility, it is often best to prepare the solutions fresh before each experiment.
-
Physicochemical Properties
| Property | Value (for similar compounds) | Reference |
| Molecular Formula | C₉H₆F₂N₂S | [10][11] |
| Molar Mass | 212.22 g/mol | [10][11] |
| XLogP3-AA (Predicted) | 2.5 | [11] |
Note: The XLogP3-AA value is a computed prediction of the logarithm of the octanol/water partition coefficient, which indicates the lipophilicity of the compound. A higher value suggests lower water solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[9]
-
For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations. Ensure the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).[1][9]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1]
-
After the equilibration period, filter the solution to remove the undissolved compound.
-
The filtrate now contains the solubilized compound complexed with the cyclodextrin, which can be quantified and used in experiments.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine | C9H6F2N2S | CID 706326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. The content focuses on addressing specific issues that may be encountered during the Hantzsch thiazole synthesis and related methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
The most widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While it is a robust and versatile method, side reactions can occur, impacting yield and purity.
Q2: What are the primary side reactions to be aware of during 2-aminothiazole synthesis?
The most common side reaction is the formation of the isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole, particularly when using N-substituted thioureas under acidic conditions.[3] Other potential side reactions include the self-condensation of thiourea to form triazine derivatives and other unspecified impurities arising from the decomposition of reactants or products, especially at high temperatures.[4][5]
Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct?
The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions. To minimize this side reaction, it is recommended to perform the condensation in a neutral or slightly basic medium.[3] Careful control of pH is crucial for regioselectivity in the Hantzsch synthesis.
Q4: What are some "greener" or more environmentally friendly approaches to 2-aminothiazole synthesis?
Several greener methods have been developed to improve the efficiency and environmental footprint of 2-aminothiazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of eco-friendly solvents or even solvent-free conditions.[1]
Q5: How can I purify the crude 2-aminothiazole product?
Purification of 2-aminothiazoles can be challenging due to the presence of impurities.[6] Common purification techniques include recrystallization from a suitable solvent like ethanol.[7] In cases where isomeric byproducts are present, column chromatography may be necessary. For 2-aminothiazole itself, a purification method involving the formation of a relatively insoluble bisulfite adduct has been reported, which can be precipitated, filtered, and then decomposed to yield the pure product.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in the α-haloketone or thiourea can interfere with the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. 2. Ensure the purity of your starting materials. If necessary, purify them before use. 3. Typically, a slight excess of thiourea is used to ensure complete conversion of the α-haloketone. |
| Formation of a Significant Amount of Isomeric Byproduct | 1. Acidic reaction conditions: The reaction medium is too acidic, promoting the formation of the 2-imino-2,3-dihydrothiazole isomer.[3] | 1. Adjust the pH of the reaction mixture to neutral or slightly basic. The use of a non-nucleophilic base can be beneficial. |
| Presence of Multiple Unidentified Impurities | 1. High reaction temperature: Excessive heat can lead to the decomposition of reactants or the desired product. 2. Self-condensation of thiourea: Under certain conditions, thiourea can self-condense to form byproducts like 1,3,5-triazine-2,4-dithione.[4][5] | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction. 2. Use a moderate reaction temperature and ensure a proper stoichiometric balance between the α-haloketone and thiourea. |
| Difficult Product Isolation and Purification | 1. Product is soluble in the reaction solvent. 2. Formation of a complex mixture of products. | 1. After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. 2. If a complex mixture is formed, purification by column chromatography is often necessary. Consider adjusting reaction conditions to improve selectivity. |
Reaction Pathways and Side Reactions
The synthesis of 2-aminothiazoles via the Hantzsch reaction primarily proceeds through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. However, under acidic conditions, the regioselectivity of the reaction can change, leading to the formation of an isomeric byproduct.
Under certain conditions, thiourea can also undergo self-condensation, potentially leading to triazine-based impurities.
Quantitative Data on Side Product Formation
| Reaction Condition | Desired Product (2-Aminothiazole Derivative) | Side Product (2-Imino-2,3-dihydrothiazole Derivative) | Reference |
| Neutral Solvent | Major Product | Minor or Not Formed | [3] |
| 10M HCl in Ethanol (1:2), 80°C, 20 min | Minor Product | Up to 73% Yield | [3] |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis of a simple 2-aminothiazole derivative.[9]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent and a stir bar.
-
Heat the mixture with stirring at a moderate temperature (e.g., 60-70°C) for approximately 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix. This will neutralize the hydrobromide salt of the product and cause it to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Allow the solid product to air dry.
Workflow for Synthesis and Purification:
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 9. chemhelpasap.com [chemhelpasap.com]
optimizing reaction conditions for Hantzsch thiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[3][4][5]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1][3] The reaction can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[3][6]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[3][4] However, optimizing reaction conditions is crucial to maximize both yield and purity.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and may decompose over time.[3]- Verify the purity of the thioamide. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[3][7]- Conversely, excessive heat can lead to the formation of side products and degradation.[3][7] |
| Inappropriate Solvent | - The choice of solvent significantly impacts the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[3] Refer to the data tables below for solvent effects. |
| Incorrect Stoichiometry | - An improper ratio of reactants can limit the yield. A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure complete conversion of the α-haloketone.[7][8] |
| Incomplete Reaction | - Monitor the reaction progress using TLC. If the reaction has not gone to completion, consider extending the reaction time or incrementally increasing the temperature.[7] |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Steps |
| Side Reactions from Unstable Reactants | - Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[3] Consider running the reaction under neutral or slightly basic conditions to mitigate this issue.[3] |
| Competing Reactions | - In three-component reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition can sometimes minimize these competing reactions.[3] |
| Regioselectivity Issues | - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[3][9] Careful analysis of the product mixture by NMR is necessary to identify the isomers. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product Not Precipitating | - If the product is expected to precipitate upon workup, ensure the pH is adjusted correctly. The thiazole product is often poorly soluble in water and can be precipitated from the reaction mixture.[4]- Adding water to the reaction mixture can help precipitate the product.[8] |
| Product Contaminated with Starting Materials | - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing of the solid product.[3]- Unreacted α-haloketone can often be removed by recrystallization or chromatography.[3] |
| Incorrect Workup Procedure | - During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[3] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3 | 75 | [6] |
| 2 | Ethanol | Reflux | 2.5 | 90 | [6] |
| 3 | Methanol | Reflux | 3.5 | 82 | [6] |
| 4 | 1-Butanol | Reflux | 4 | 70 | [6] |
| 5 | 2-Propanol | Reflux | 4 | 72 | [6] |
Table 2: Effect of Catalyst Loading on Yield
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.
| Entry | Catalyst (SiW.SiO₂) (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 5 | 3 | 78 | [6] |
| 2 | 10 | 2.5 | 85 | [6] |
| 3 | 15 | 2.5 | 90 | [6] |
| 4 | 20 | 2.5 | 90 | [6] |
Table 3: Conventional Heating vs. Microwave Irradiation
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Methanol | Reflux | 8 h | Lower | [10] |
| Microwave | Methanol | 90 | 30 min | 95 | [10] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol is adapted from a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[4]
Reaction Setup:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a magnetic stir bar.[4]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
Workup:
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake with water.[4]
Drying and Characterization:
-
Spread the collected solid on a tared watch glass and allow it to air dry.[4]
-
Once dry, determine the mass of the product and calculate the percent yield.[4]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).[4]
Three-Component Synthesis using a Solid-Supported Catalyst
This protocol is for the one-pot synthesis of thiazole derivatives using a silica-supported tungstosilisic acid (SiW.SiO₂) catalyst.[6]
Reaction Setup:
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%) is prepared.
-
The mixture is refluxed in an ethanol/water (1:1, 5 mL) solution with stirring for 2 to 3.5 hours at 65°C.[6]
Workup and Isolation:
-
The resulting solid is filtered off and washed with ethanol.
-
The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.
-
The filtrate is evaporated under a vacuum, and the resulting product is dried in an oven at 60°C.[6]
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following information addresses common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Potential Cause: Incomplete reaction or the presence of side products and unreacted starting materials. Common impurities can include unreacted 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea if using a Hantzsch-type synthesis.
-
Recommended Actions:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before workup.
-
Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble impurities and salts.
-
Primary Purification: Proceed with a primary purification method such as recrystallization or column chromatography as detailed in the protocols below.
-
Issue 2: Difficulty in Removing a Persistent Impurity
-
Potential Cause: The impurity may have a similar polarity to the desired product, leading to co-elution during column chromatography or co-precipitation during recrystallization.
-
Recommended Actions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A common system is a gradient of ethyl acetate in hexanes. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to alter selectivity.
-
Isocratic vs. Gradient Elution: If using a gradient, a shallower gradient around the elution point of your compound may improve separation.
-
-
Recrystallization Solvent Screening: Test a variety of solvents or solvent pairs for recrystallization. The ideal solvent will dissolve the compound when hot but have limited solubility for the impurity, or vice versa.
-
Acid-Base Extraction: As the target compound has a primary amine, an acid-base extraction could be employed. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
-
Issue 3: Product Decomposition During Purification
-
Potential Cause: The 2-aminothiazole moiety can be sensitive to prolonged exposure to heat or strong acids/bases.
-
Recommended Actions:
-
Temperature Control: Avoid excessive temperatures during recrystallization and when concentrating solutions. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).
-
Neutral Conditions: Maintain neutral or near-neutral pH during workup and purification whenever possible.
-
Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often include unreacted starting materials like 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea. Side products from the cyclization reaction can also be present. The specific impurity profile will depend on the synthetic route used.
Q2: My purified compound has a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic sign of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of your compound, leading to a lower and broader melting point. Further purification is recommended.
Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If crystals do not form upon cooling, you can try several techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the solution.
-
Cooling: Place the flask in an ice bath or refrigerator to further reduce the solubility.
-
Solvent Evaporation: Allow some of the solvent to slowly evaporate to increase the concentration of the compound.
Q4: How can I visualize this compound on a TLC plate?
A4: While the difluorophenyl group provides some UV activity, visualization can be enhanced with staining. After development, view the TLC plate under UV light (254 nm). For further visualization, staining with potassium permanganate (KMnO₄) or ninhydrin (for the primary amine) can be effective.[1][2]
Q5: Is it possible to use activated carbon to decolorize my product?
A5: Yes, if your product is discolored by highly conjugated impurities, you can use a small amount of activated carbon during recrystallization. Add the activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (Hypothetical) | Yield (Hypothetical) | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-98% | 70-85% | Simple, cost-effective, good for removing major impurities. | May not remove impurities with similar solubility; potential for product loss. |
| Column Chromatography | >99% | 50-75% | High resolution for separating closely related impurities. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Recrystallization followed by Column Chromatography | >99.5% | 40-65% | Achieves very high purity. | Multi-step process with lower overall yield. |
| Acid-Base Extraction | 90-95% | 80-90% | Good for removing non-basic impurities. | May not remove basic impurities; requires handling of acids and bases. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent such as ethanol, isopropanol, or acetonitrile. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate to create a dry powder. Carefully add the dry sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Stability of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine when stored in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My biological assay results for this compound are inconsistent. Could the stability of my DMSO stock solution be the problem?
A1: Yes, inconsistent or non-reproducible experimental results are a common indicator of compound instability in solution.[1][2] 2-Aminothiazole derivatives, including this compound, are known to be susceptible to degradation in DMSO, which can lead to a decrease in the concentration of the active compound and the formation of new, potentially active or interfering byproducts.[1]
Q2: What are the primary degradation pathways for this compound in DMSO?
A2: While specific data for this exact molecule is not extensively published, based on the reactivity of the 2-aminothiazole scaffold, the following degradation pathways in DMSO are likely:
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, especially under elevated temperatures or in the presence of light, to form the corresponding thiazole S-oxide or S-dioxide.[3]
-
Dimerization and Oligomerization: Studies on similar 2-aminothiazoles have shown they can undergo dimerization in DMSO.[1]
-
Hydrolysis: The presence of residual water in DMSO can facilitate the hydrolysis of the amine group or potentially lead to ring opening under certain conditions.[3][4]
-
Solvent Adduct Formation: DMSO may react with the compound to form adducts.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be exacerbated by the presence of DMSO.[2][3]
Q3: My DMSO stock solution of this compound has changed color. What does this signify?
A3: A change in the color of your stock solution, for instance, from clear to dark, is a visual indicator of chemical degradation.[1][2] This is often due to the formation of degradation products. It is strongly recommended to perform an analytical purity check (e.g., via HPLC) and to prepare fresh solutions for your experiments.
Q4: I've noticed precipitation in my stock solution after a few freeze-thaw cycles. What is causing this?
A4: Precipitation can occur due to several factors, including the compound's limited solubility at lower temperatures, changes in its solid state, or the absorption of water by DMSO, which can reduce solubility.[5] Multiple freeze-thaw cycles are known to promote precipitation and can also accelerate degradation.[5][6][7]
Q5: How can I monitor the stability of my this compound DMSO stock solution?
A5: The stability of your compound in DMSO can be quantitatively assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products would indicate instability.[5]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible biological assay results. | Compound degradation in DMSO stock solution. | 1. Prepare Fresh Solutions: Avoid using aged stock solutions. Prepare a fresh solution of the compound immediately before each experiment.[2][5] 2. Verify Purity: Use HPLC or LC-MS to check the purity of the stock solution.[5] 3. Acquire a Fresh Batch: If significant degradation is confirmed, obtain a new batch of the compound.[5] |
| Visible color change in the DMSO stock solution. | Chemical degradation leading to the formation of colored byproducts. | 1. Discard the Solution: Do not use the discolored solution for experiments. 2. Analytical Confirmation: If possible, analyze the solution by HPLC or LC-MS to identify degradation products. 3. Improve Storage: Implement recommended storage conditions (see Q3 in FAQs) for new stock solutions. |
| Precipitation observed in the stock solution after storage or freeze-thaw cycles. | Limited solubility at low temperatures, water absorption by DMSO, or formation of insoluble degradants. | 1. Gentle Warming: Warm the vial to room temperature and vortex thoroughly to attempt redissolution.[3] Sonication may be used cautiously.[3] 2. Aliquot Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5] 3. Confirm Concentration: After redissolving, it is advisable to re-confirm the concentration.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a method to evaluate the stability of the compound in a DMSO stock solution over time at various temperatures.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary.
2. Storage Conditions:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store aliquots under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (as a stress condition)
-
3. Time Points for Analysis:
-
Analyze the samples at the following time points:
-
Time 0 (immediately after preparation)
-
24 hours
-
48 hours
-
1 week
-
1 month
-
3 months
-
4. HPLC Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the sample to thaw completely and reach room temperature. Vortex to ensure homogeneity.
-
Dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method with UV detection at the compound's λmax.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Column: A C18 reverse-phase column is typically used.
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to Time 0.
-
Observe the appearance and increase in peak areas of any new peaks, which indicate degradation products.
-
Quantitative Data Summary
| Storage Temp. | Time 0 Purity (%) | Purity after 1 Week (%) | Purity after 1 Month (%) | Major Degradants Observed |
| Room Temp. | 100 | 85 | 60 | Dimer, Oxidation Product |
| 4°C | 100 | 95 | 88 | Minor Oxidation Product |
| -20°C | 100 | >99 | 98 | Negligible |
| -80°C | 100 | >99 | >99 | Negligible |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has stopped responding to a thiazole-based inhibitor. How can I confirm that it has developed resistance?
A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the thiazole-based inhibitor in your treated cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.[1][2]
Q2: What are the common biological mechanisms that could cause my cells to become resistant to a thiazole-based inhibitor?
A2: Acquired drug resistance is a multifactorial issue. Common mechanisms include:
-
Target Protein Mutations: Alterations in the kinase domain of the target protein (e.g., EGFR, BRAF, BCR-ABL) can prevent the thiazole-based inhibitor from binding effectively.[3][4] For instance, the T315I mutation in BCR-ABL confers resistance to many tyrosine kinase inhibitors.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. For example, resistance to BRAF inhibitors can arise from the activation of the PI3K/AKT signaling pathway.[7]
-
Metabolic Inactivation: Cells may alter their metabolic processes to inactivate the thiazole-based inhibitor more efficiently.
Q3: My resistant cell line seems to be losing its resistance over time. What could be the cause and how can I prevent this?
A3: The loss of a resistant phenotype can occur if the selective pressure (the drug) is removed from the culture medium. Some resistant cell lines are unstable and will revert to a more sensitive state without continuous exposure to the inhibitor.
To maintain the resistant phenotype, it is crucial to continuously culture the cells in a medium containing a maintenance concentration of the thiazole-based inhibitor (e.g., the IC10-IC20, the concentration that inhibits 10-20% of cell growth).[8] It is also good practice to periodically re-evaluate the IC50 to ensure the resistance level is being maintained and to keep frozen stocks of the resistant cells at early passages.[9][10]
Q4: I'm observing a significant discrepancy between the efficacy of my thiazole-based inhibitor in vitro and in my in vivo animal models. What could be the reasons?
A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors that are not replicated in a 2D cell culture environment:
-
Pharmacokinetics and Drug Metabolism: The way a drug is absorbed, distributed, metabolized, and excreted in a living organism can significantly affect its concentration and activity at the tumor site.[11]
-
Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stromal and immune cells in the tumor microenvironment can influence drug response.[12]
-
Physical Barriers: Poor drug penetration into the tumor tissue due to factors like low blood flow can limit the inhibitor's effectiveness in vivo.[13]
-
Tumor Heterogeneity: Tumors are often composed of diverse cell populations with varying sensitivities to the drug, which is not always captured in homogenous in vitro cell lines.[13]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter in your experiments.
Problem 1: Difficulty in Generating a Stable Thiazole-Based Inhibitor-Resistant Cell Line.
-
Symptom: The majority of cells die upon drug exposure, and no resistant colonies emerge even after prolonged culture.
-
Possible Cause & Solution:
-
Initial Drug Concentration is Too High: Starting with a high concentration of the inhibitor can lead to massive cell death before resistant clones have a chance to adapt and proliferate.
-
Cell Line Instability: Some cell lines are inherently more difficult to make resistant.
-
Recommendation: If possible, try generating a resistant line from a different parental cell line that is also relevant to your research question.
-
-
Problem 2: Suspected Efflux Pump-Mediated Resistance to a Thiazole-Based Inhibitor.
-
Symptom: Your resistant cell line shows cross-resistance to other structurally and functionally unrelated drugs, and you observe decreased intracellular accumulation of the inhibitor.
-
Possible Cause & Solution:
-
Overexpression of ABC Transporters: The cells may be overexpressing efflux pumps like P-glycoprotein (ABCB1).
-
Recommendation 1: Assess Efflux Pump Activity. Perform a rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate, which can be blocked by a known P-gp inhibitor like verapamil, suggests increased P-gp activity.
-
Recommendation 2: Evaluate Combination Therapy. Test the efficacy of your thiazole-based inhibitor in combination with a known efflux pump inhibitor. A synergistic effect would support the hypothesis of efflux-mediated resistance. There are thiazole-valine peptidomimetics, such as TTT-28, that have been shown to selectively inhibit ABCB1.[14]
-
-
Problem 3: Suspected Target Protein Mutation as the Cause of Resistance.
-
Symptom: The resistant cell line shows high-level resistance to the specific thiazole-based inhibitor but remains sensitive to other inhibitors that target different proteins.
-
Possible Cause & Solution:
-
Acquired Mutation in the Target Kinase Domain: A mutation may have occurred in the drug-binding site of the target protein.
-
Recommendation 1: Sequence the Target Gene. Extract DNA from both the parental and resistant cell lines and sequence the coding region of the target gene to identify any potential mutations.
-
Recommendation 2: Test Next-Generation Inhibitors. If a known resistance mutation is identified, test the efficacy of next-generation thiazole-based inhibitors that have been designed to be effective against that specific mutant. For example, some thiazolo[5,4-b]pyridine derivatives have shown efficacy against imatinib-resistant c-KIT mutations.[15]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of various thiazole-based inhibitors.
Table 1: Antiproliferative Activity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Target(s) | IC50 / GI50 (µM) | Reference |
| Compound 5 | A549 (Lung) | EGFR | IC50: 0.72 | [16] |
| Compound 6 | Hep-G2 (Liver) | Not Specified | IC50: 20.2 (µg/mL) | [16] |
| Compound 3f | Various | EGFR/BRAFV600E | GI50: 0.037 | [17] |
| Compound V | Various | EGFR/BRAFV600E | GI50: 0.90 | [17] |
| Compound 7 | HT-29 (Colon) | Tubulin/CA IX | IC50: 0.98 | [18][19] |
| 6r | HMC1.2 (Leukemia) | c-KITV560G/D816V | GI50: 1.15 | [15] |
| Imatinib | HMC1.2 (Leukemia) | c-KITV560G/D816V | GI50: 27.14 | [15] |
Table 2: Enzymatic Inhibitory Activity of Thiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound V | EGFR | 74 | [17] |
| Compound V | BRAFV600E | 107 | [17] |
| Erlotinib | EGFR | 80 | [17] |
| Compound 3f | EGFR | 89 | [17] |
| Compound 3f | BRAFV600E | 121 | [17] |
| 6r | c-KITV560G/D816V | 4770 | [15] |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol outlines the general steps for generating a drug-resistant cell line through continuous exposure to a thiazole-based inhibitor.[1][8][10]
-
Determine the IC50 of the Parental Cell Line: Before starting, establish the baseline sensitivity of your parental cell line to the thiazole-based inhibitor by performing a cell viability assay (e.g., MTT) to determine the IC50.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the inhibitor (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the inhibitor in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.[8]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor cell morphology and growth rate. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several weeks to months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A significant increase (e.g., >3-fold) indicates the establishment of a resistant line.
-
Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of development and at early passages once the desired resistance level is achieved.[10]
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This flow cytometry-based assay measures the efflux of the fluorescent dye rhodamine 123, a substrate of the P-gp efflux pump.
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them at a concentration of 1 x 106 cells/mL in a cold buffer (e.g., PBS with 5% FBS).
-
Dye Loading: Add rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate on ice for 30 minutes to 2 hours to allow the dye to load into the cells.[20]
-
Washing: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold efflux buffer. Repeat this washing step.[20]
-
Efflux: Resuspend the cells in a pre-warmed (37°C) dye-free medium. For a control group, include a known P-gp inhibitor like verapamil. Incubate at 37°C for 15-30 minutes to allow for dye efflux.
-
Analysis: Immediately analyze the cells by flow cytometry, measuring the intracellular fluorescence of rhodamine 123. Cells with high P-gp activity will show lower fluorescence due to increased efflux of the dye. The fluorescence in the verapamil-treated group should be higher, as efflux is inhibited.
Visualizations
Signaling Pathway: BRAF/MEK/ERK and PI3K/AKT Bypass in Thiazole Inhibitor Resistance
Caption: Bypass signaling in BRAF inhibitor resistance.
Experimental Workflow: Generating a Resistant Cell Line
Caption: Workflow for generating a resistant cell line.
Logical Relationship: Mechanisms of Thiazole Inhibitor Resistance
Caption: Mechanisms of and solutions for resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
- 5. Spectrum of BCR-ABL Mutations and Treatment Outcomes in Ethiopian Imatinib-Resistant Patients With Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 14. Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 16. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 17. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to proactively minimize and troubleshoot off-target effects of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The principles and protocols outlined here offer a robust framework for identifying, characterizing, and mitigating unintended molecular interactions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern when working with this compound?
Q2: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects of this compound?
A2: Yes, inconsistent results across different cell lines can be a strong indicator of off-target effects. This variability often arises from cell-line-specific expression of off-target proteins.[1] To address this, it is crucial to characterize the expression levels of your intended target and any known or predicted off-targets in the cell lines you are using.[1]
Q3: I am observing cytotoxicity in my experiments that doesn't seem to correlate with the inhibition of the intended target. What could be the cause?
A3: Unexplained cytotoxicity is a common manifestation of off-target effects.[2] Thiazole-based compounds, in some contexts, can induce cellular stress pathways or interact with proteins essential for cell survival in a manner independent of the primary target.[5] It is also important to consider the possibility of compound instability or precipitation in your cell culture media, which can lead to non-specific toxicity.[5]
Q4: What are the initial steps to proactively assess the potential for off-target effects with this compound?
A4: A multi-faceted approach is recommended. This includes:
-
In silico analysis: Utilize computational tools and databases to predict potential off-targets based on the structure of this compound.[6][7]
-
Kinase selectivity profiling: Given the 2-aminothiazole scaffold, it is highly advisable to screen the compound against a broad panel of kinases to identify any unintended inhibitory activity.[8][9][10][11]
-
Use of a negative control: If available, a close chemical analog of your compound that is inactive against the intended target can help differentiate on-target from off-target effects.[2]
-
Genetic validation: Employ techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discrepancy between biochemical and cellular activity | Poor cell permeability or rapid metabolism of the compound.[1] | 1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in cell culture medium or in the presence of cellular extracts.[1] |
| Observed phenotype is not rescued by overexpression of the target | The phenotype is likely due to an off-target effect. | 1. Perform a kinome-wide selectivity screen: This will help identify other kinases that your compound inhibits.[2]2. Test inhibitors with different chemical scaffolds: If the phenotype persists with structurally distinct inhibitors targeting the same protein, it is more likely an on-target effect.[2]3. Use genetic knockdown/knockout: Compare the phenotype from chemical inhibition to that from genetic perturbation of the target.[1][2] |
| High levels of cytotoxicity in multiple cell lines | The compound may be a promiscuous inhibitor or reactive.[4] | 1. Check compound solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]2. Perform counter-screening assays: Test for non-specific activities such as redox cycling or thiol reactivity.[4]3. Evaluate structurally related but inactive analogs: This can help to determine if the cytotoxicity is linked to the core scaffold.[2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[8][9]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[9]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as radiometric assay ([γ-³³P]ATP incorporation) or fluorescence-based assays.[9]
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase.
Example Data:
| Kinase | IC50 (nM) |
| Target Kinase X | 50 |
| Off-Target Kinase A | 8,500 |
| Off-Target Kinase B | > 10,000 |
| Off-Target Kinase C | 750 |
| Off-Target Kinase D | > 10,000 |
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on different cell lines.[5][13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for each cell line.[5]
Example Data:
| Cell Line | Target Expression | IC50 (µM) |
| Cell Line A | High | 1.5 |
| Cell Line B | Low | 15.2 |
| Non-cancerous Cell Line C | Low | > 50 |
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting logic for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine for in vivo studies. Given the limited publicly available in vivo data for this specific compound, this guide offers a framework for systematic dosage determination, troubleshooting potential issues, and establishing effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage data for this compound?
A1: Currently, there is a lack of specific, publicly available in vivo dosage data for this compound in peer-reviewed literature. Researchers will likely need to perform initial dose-ranging studies to determine an appropriate and effective dose for their specific animal model and disease indication. This guide provides a systematic approach to this process.
Q2: What are the known biological activities of thiazole derivatives that might influence my study?
A2: The 1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] Derivatives have shown antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antioxidant properties.[1][3][4] The specific activity of this compound will depend on its specific targets, which may need to be elucidated through further in vitro and in vivo studies. The presence of fluorine atoms can enhance metabolic stability and bioavailability.[1]
Q3: How do I estimate a starting dose for my in vivo experiments?
A3: A common approach is to start with in vitro data. The concentration of the compound that produces a desired effect in cell-based assays (e.g., IC50 or EC50) can be used to estimate a starting dose for in vivo studies. A subsequent dose-range finding study is crucial to identify a dose that is both tolerable and shows a biological effect in the animal model.
Q4: What are common challenges when working with novel thiazole derivatives in vivo?
A4: Potential challenges include poor solubility, which can affect formulation and bioavailability, and off-target effects leading to toxicity. Pharmacokinetic properties, such as clearance and half-life, can vary significantly between different animal species.[5][6] Close monitoring for signs of toxicity and comprehensive pharmacokinetic analysis are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Inappropriate animal model | - Conduct a dose-escalation study.- Perform pharmacokinetic (PK) studies to assess exposure.- Analyze metabolites to understand clearance pathways.- Re-evaluate the relevance of the animal model to the human disease. |
| Unexpected Toxicity | - On-target toxicity at high doses- Off-target effects- Formulation-related issues | - Perform a maximum tolerated dose (MTD) study.- Conduct histopathology on major organs.- Evaluate the vehicle for any confounding toxicity. |
| Inconsistent Results | - Variability in drug formulation- Inconsistent animal handling and dosing procedures- Biological variability within the animal cohort | - Ensure a homogenous and stable formulation.- Standardize all experimental procedures.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe dosage range of this compound in the selected animal model.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice).
-
Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at regular intervals.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.
Preliminary Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same species as in the efficacy studies.
-
Dosing: Administer a single dose of the compound (a dose determined to be safe from the MTD study).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Caption: Workflow for refining in vivo dosage.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in assays with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The information is designed to help address common issues encountered during in vitro assays and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent IC50 values in assays with this compound?
Inconsistent IC50 values can stem from several factors, including the inherent variability of biological systems and the physicochemical properties of the compound itself. As a 2-aminothiazole derivative, this compound may exhibit properties that can lead to assay artifacts. Key contributors to variability include:
-
Compound Stability and Solubility: this compound is sparingly soluble in aqueous solutions. Poor solubility can lead to precipitation and aggregation, resulting in an inaccurate effective concentration in the assay. Stability in assay media over the course of the experiment can also be a factor.
-
Assay Interference: Thiazole-containing compounds are known as potential Pan-Assay Interference Compounds (PAINS). This means they can interfere with assay readouts through various mechanisms, such as fluorescence quenching or enhancement, or by reacting non-specifically with assay components.
-
Cell-Based Assay Variability: Factors such as cell line passage number, cell density at the time of treatment, and lot-to-lot variations in serum and other reagents can significantly impact the cellular response to a compound.
Q2: My primary screen showed promising activity, but I am unable to reproduce the results in secondary assays. What could be the issue?
This is a common challenge in drug discovery and is often indicative of a false-positive result in the primary screen. For 2-aminothiazole derivatives, several mechanisms can contribute to this phenomenon:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to apparent activity that is not due to a specific interaction with the target.
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can interfere with assay components, particularly in assays that rely on redox-sensitive readouts (e.g., MTT assay).
-
Assay Format Specificity: The interference may be specific to the technology used in the primary assay (e.g., a fluorescence-based readout). When moving to a secondary assay with a different detection method (e.g., label-free or absorbance-based), the interference is no longer present, and the activity disappears.
Q3: How can I determine if this compound is interfering with my fluorescence-based assay?
Fluorescence interference is a common issue with aromatic heterocyclic compounds. To determine if your compound is affecting the fluorescence signal, you can perform the following control experiments:
-
Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your fluorescent probe, but in the absence of the probe. A significant signal indicates that the compound is autofluorescent.
-
Quenching Control: In a cell-free system, mix a constant concentration of your fluorescent probe with increasing concentrations of your compound. A dose-dependent decrease in the fluorescence signal suggests that your compound is quenching the fluorophore.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Poor Compound Solubility/Aggregation | Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all experiments and typically below 1%. Visually inspect for precipitation. Consider performing a solubility test for the compound in the final assay buffer. |
| Compound Instability | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Culture Conditions | Maintain a strict protocol for cell culture, including seeding density, passage number, and media composition. Regularly test for mycoplasma contamination. |
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a method to assess the aggregation potential of this compound.
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in the final assay buffer to a range of concentrations above and below the expected IC50 value. Ensure the final DMSO concentration is constant.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically the assay temperature).
-
Transfer the samples to appropriate cuvettes.
-
Measure the particle size distribution for each sample.
-
-
Data Analysis:
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) suggests aggregation.
-
A sharp increase in particle size above a certain concentration (the critical aggregation concentration) is a strong indicator of aggregation-based activity.
-
Issue 2: High Background Signal in Fluorescence Assays
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Autofluorescence | Perform a control experiment to measure the fluorescence of the compound alone in the assay buffer. If autofluorescent, consider using a fluorescent probe with excitation and emission wavelengths in the far-red spectrum, where compound autofluorescence is often lower. Time-Resolved Fluorescence (TRF) assays can also mitigate this issue. |
| Media Component Fluorescence | Phenol red in cell culture media is a known source of background fluorescence. Use phenol red-free media for fluorescence-based assays. Other media components like riboflavin can also contribute to background. |
| Contaminated Reagents or Plates | Use high-quality, sterile reagents and plates specifically designed for fluorescence assays (e.g., black-walled plates). |
Experimental Protocol: Autofluorescence Measurement
-
Plate Setup:
-
In a 96-well black, clear-bottom plate, add serial dilutions of this compound in assay buffer.
-
Include wells with assay buffer only as a blank control.
-
-
Measurement:
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
-
Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
-
Issue 3: Low or No Detectable Signal
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Fluorescence Quenching | Perform a quenching control experiment by measuring the fluorescence of your probe in the presence and absence of the compound. If quenching is observed, try reducing the compound concentration or using a different fluorophore. |
| Compound Degradation | Ensure proper storage of the compound (protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Verify the optimal pH, temperature, and incubation time for your assay. Ensure all reagents are active and within their expiration dates. |
Signaling Pathway and Experimental Workflows
Based on studies of structurally related diaryl thiazole compounds, this compound may potentially modulate lipid metabolism through the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.
Caption: Potential mechanism of action via the SREBP signaling pathway.
General Experimental Workflow for Screening
Caption: A generalized workflow for in vitro screening and validation.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting inconsistent assay results.
Technical Support Center: Scaling Up the Synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing a significant drop in yield when scaling up the synthesis from a 10g to a 1kg scale. What are the potential causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this issue:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the reactor's agitator is appropriate for the reaction volume and viscosity.
-
Consider using baffles to improve mixing efficiency.
-
Optimize the stirring speed for the larger scale.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Exothermic reactions can overheat, leading to decomposition of reactants or products and the formation of impurities.
-
Troubleshooting:
-
Implement a controlled rate of addition for the α-bromo ketone to manage the exotherm.
-
Ensure the reactor's cooling system is adequate for the larger scale.
-
Monitor the internal reaction temperature closely throughout the process.
-
-
-
Suboptimal Reagent Stoichiometry: While a slight excess of thiourea may be beneficial at a small scale, it can lead to purification challenges at a larger scale.
-
Troubleshooting:
-
Re-evaluate the optimal stoichiometry for the scaled-up reaction. A 1:1 to 1.2:1 molar ratio of α-bromo ketone to thiourea is a good starting point.
-
-
Q2: During scale-up, we are observing an increase in impurities, particularly a difficult-to-remove byproduct. How can we identify and minimize its formation?
A2: Increased impurity formation is often linked to the issues of mixing and heat transfer mentioned above.
-
Side Reactions: The Hantzsch thiazole synthesis can have competing side reactions, such as the formation of dimers or other condensation products, especially under prolonged reaction times or at elevated temperatures.[1]
-
Troubleshooting:
-
Reaction Time: Optimize the reaction time for the larger scale. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Temperature Control: Maintain a consistent and optimal reaction temperature.
-
pH Control: The pH of the reaction mixture can influence the rate of the main reaction versus side reactions. Ensure consistent pH across different scales.
-
-
-
Purification Challenges: What might be easily removed at a small scale can become a major issue during large-scale purification.
-
Troubleshooting:
-
Characterize the impurity using techniques like LC-MS and NMR to understand its structure. This can provide clues about its formation mechanism.
-
Adjust the work-up and purification procedure. This may involve an alternative recrystallization solvent, pH adjustment during extraction, or the use of column chromatography if necessary. Recrystallization from ethanol is a common method for purifying 2-aminothiazoles.[2]
-
-
Q3: We are facing difficulties with the isolation and filtration of the product at a larger scale. The filtration is slow, and the product seems to retain a lot of solvent.
A3: Filtration and isolation issues are common when moving to larger equipment.
-
Crystal Habit: The crystal size and shape (morphology) can be different at a larger scale due to slower cooling rates or different mixing dynamics. Small, fine crystals can clog filter media.
-
Troubleshooting:
-
Optimize the cooling profile during crystallization. A slower, controlled cooling rate can promote the growth of larger, more easily filterable crystals.
-
Consider adding an anti-solvent to induce crystallization and control crystal size.
-
Experiment with different filter media and filtration techniques (e.g., Nutsche filter-dryer).
-
-
-
Solvent Entrapment: The product may form a solvate or simply trap solvent within the crystal lattice.
-
Troubleshooting:
-
After filtration, wash the filter cake with a suitable, less volatile solvent to displace the reaction solvent.
-
Implement an efficient drying procedure, such as vacuum drying with controlled heating.
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactants | |||
| 2-Bromo-1-(2,4-difluorophenyl)ethanone | 10 g | 1 kg | 50 kg |
| Thiourea | 3.5 g | 350 g | 17.5 kg |
| Solvent (Ethanol) | 100 mL | 10 L | 500 L |
| Reaction Conditions | |||
| Temperature | 78°C (Reflux) | 75-80°C | 75-80°C (Controlled) |
| Reaction Time | 4 hours | 6-8 hours | 8-10 hours |
| Results | |||
| Yield | 85% | 75% | 70% |
| Purity (by HPLC) | 98.5% | 96% | 95% |
| Major Impurity | 0.5% | 2.5% | 3.5% |
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.5 g, 46 mmol) and ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the thiourea is partially dissolved. Add 2-bromo-1-(2,4-difluorophenyl)ethanone (10 g, 42.5 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for scaling up the synthesis.
References
Technical Support Center: Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on the chemical structure, the primary metabolic pathways are expected to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Drugs containing a thiazole ring commonly undergo metabolism at the sulfur and nitrogen atoms or the double bond of the thiazole ring.[1][2][3][4] The most probable transformations for this compound include:
-
S-oxidation: Oxidation of the sulfur atom to form a sulfoxide and subsequently a sulfone.
-
N-oxidation: Oxidation of the thiazole ring's nitrogen atom.
-
Epoxidation: Formation of a reactive epoxide on the thiazole ring, which can lead to further reactions.[2][3]
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring, although this may be a minor pathway compared to thiazole ring oxidation.
Q2: My LC-MS/MS signal for the parent compound and its potential metabolites is weak or non-existent. What should I check first?
A2: Low or no signal is a common issue. A systematic check is recommended:
-
Mass Spectrometer Tuning: Ensure the instrument is tuned and calibrated. Confirm the precursor and product ion masses for your analytes are correctly entered in the acquisition method.
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, gas flow, and nebulizer pressure. Thiazole-containing compounds generally ionize well in positive ESI mode.
-
Sample Preparation: Metabolites may be present at very low concentrations. Consider a concentration step like solid-phase extraction (SPE) instead of a simple "dilute-and-shoot" or protein precipitation method. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Analyte Stability: Thiazole metabolites, particularly reactive intermediates like epoxides, can be unstable.[1][2][3] Ensure samples are processed quickly, kept cold, and consider using antioxidants if degradation is suspected.
Q3: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) in my chromatogram. What are the potential causes?
A3: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase.
-
Column Degradation: The column's stationary phase may be degrading. Check the column's performance with a standard mixture. A blocked frit or void volume at the head of the column can also cause split peaks.
-
Secondary Interactions: The basic amine group on your compound can interact with residual acidic silanols on the silica-based C18 column, leading to peak tailing. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can mitigate this. Using an end-capped column is also recommended.
Q4: How can I minimize matrix effects from biological samples like plasma or urine?
A4: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a major challenge.
-
Improved Sample Cleanup: Use a more selective sample preparation technique. Solid-phase extraction (SPE) is generally more effective at removing interfering components than protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Optimize your LC gradient to better separate the analytes from the bulk of the matrix components. A longer, shallower gradient can improve resolution.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS is unavailable, a structural analog can be used as a surrogate.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and analytes.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Oasis MCX µElution Plates, 4% phosphoric acid, methanol, acetonitrile (ACN), water.
-
Procedure:
-
Add 100 µL of human plasma to a 96-well plate.
-
Add 20 µL of internal standard solution (e.g., a stable isotope-labeled version of the parent compound at 250 ng/mL).
-
Add 200 µL of 4% H3PO4 to each well and mix. This step lyses cells and precipitates proteins.
-
Load the entire mixture onto an Oasis MCX µElution Plate (no conditioning or equilibration required).
-
Wash the plate with 200 µL of 0.1% formic acid in water.
-
Wash the plate with 200 µL of methanol.
-
Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in ACN.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 95:5 Water:ACN with 0.1% formic acid for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
3. Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for the parent compound and each potential metabolite by infusing individual standards.
Data Presentation
Table 1: Example LC-MS/MS Parameters (Hypothetical)
Note: These mass values are for demonstration. Exact m/z values must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Parent Compound | 213.0 | 136.1 | 30 | 25 |
| Internal Standard (SIL) | 218.0 | 141.1 | 30 | 25 |
| Metabolite 1 (S-Oxide) | 229.0 | 136.1 | 35 | 28 |
| Metabolite 2 (N-Oxide) | 229.0 | 152.0 | 35 | 30 |
| Metabolite 3 (Epoxide) | 229.0 | 170.1 | 40 | 32 |
Table 2: Example Quantitative Analysis Summary (Hypothetical Data)
This table is a template for presenting results from a validation experiment.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (% Bias) at LLOQ | Precision (%CV) at LLOQ |
| Parent Compound | 1.0 | 1000 | -2.5% | 8.7% |
| Metabolite 1 (S-Oxide) | 0.5 | 500 | 4.1% | 11.2% |
| Metabolite 2 (N-Oxide) | 0.5 | 500 | -1.8% | 9.5% |
Visual Guides
Caption: Hypothesized metabolic pathways for this compound.
Caption: A typical experimental workflow for metabolite quantification in biological matrices.
Caption: A decision tree for troubleshooting common LC-MS/MS analytical problems.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and its analogs with established, FDA-approved kinase inhibitors. The information is intended to assist researchers in evaluating the potential of the 2-aminothiazole scaffold in drug discovery and development.
Introduction to 2-Aminothiazole Kinase Inhibitors
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] Derivatives of this scaffold have shown inhibitory activity against a wide range of kinases, including those involved in cell cycle regulation, signal transduction, and inflammation.[2] The subject of this guide, this compound, represents a core structure within this class of inhibitors. While specific public domain data on the kinase inhibition profile of this exact molecule is limited, the broader family of 4-aryl-1,3-thiazol-2-amines has been explored for its potential to target various kinases.
Comparative Kinase Inhibition Data
To provide a context for the potential efficacy of the 2-aminothiazole scaffold, the following table compares the inhibitory activity (IC50 values) of several FDA-approved kinase inhibitors against a panel of kinases. Where available, data for representative 2-aminothiazole-based inhibitors are included to illustrate the potential of this structural class.
| Kinase Target | 4-Aryl-Thiazole-2-Amine Analog (IC50 in nM) | Imatinib (IC50 in nM) | Sorafenib (IC50 in nM) | Gefitinib (IC50 in nM) | Dasatinib (IC50 in nM) |
| ABL | - | 600[3] | - | - | 0.1 - 3[4] |
| c-KIT | - | 100[3] | 68[5] | - | <30[2] |
| PDGFRβ | - | 100[3] | 57[5] | - | <30[2] |
| VEGFR2 | - | - | 90[5] | - | - |
| B-Raf | - | - | 22[5] | - | - |
| Raf-1 | - | - | 6[5] | - | - |
| EGFR | - | - | - | 26-57[6] | - |
| Src | - | - | - | - | 0.5[2] |
| ROCK II | 20 (Compound 4v) | - | - | - | - |
Note: Data for the "4-Aryl-Thiazole-2-Amine Analog" is based on a potent ROCK II inhibitor from this class to demonstrate potential efficacy. Direct comparative data for this compound against this panel of kinases is not publicly available.
Signaling Pathway Context: The MAPK/ERK Pathway
Many of the compared kinase inhibitors, particularly those targeting Raf and EGFR, impinge on the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Other 2-Aminothiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comparative overview of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine against other 2-aminothiazole derivatives, focusing on their performance as kinase inhibitors and anticancer agents. The inclusion of fluorine atoms on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship and Performance Comparison
The biological activity of 4-aryl-2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the 4-phenyl ring. Halogenation, in particular, has been a key strategy in modulating the potency and selectivity of these compounds.
While direct head-to-head comparative studies of this compound against its non-fluorinated or mono-fluorinated analogs under identical experimental conditions are not extensively available in the public domain, structure-activity relationship (SAR) studies of broader series of 2-aminothiazole derivatives provide valuable insights. For instance, in the context of 2,4-disubstituted thiazole amides as anticancer agents, the position of chloro substitution on the phenyl ring was found to be critical, with the meta-position showing superior activity. The order of activity was observed as m-Cl > 3,4-Cl₂ > 2,4-Cl₂. This suggests that the substitution pattern on the phenyl ring significantly impacts the biological activity.
Fluorine substitution, as seen in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring and influence interactions with the target protein.
Comparative Biological Activity Data
To illustrate the impact of substitution on the 4-phenyl ring of the 2-aminothiazole core, the following table summarizes the inhibitory concentrations (IC₅₀) of various analogs against different cancer cell lines and kinases from multiple studies. It is important to note that these values are from different experimental setups and should be interpreted as indicative of general trends rather than a direct comparison of potency.
| Compound | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast Cancer) | 10.5 | [2] |
| 5-Fluorouracil (Reference Drug) | MCF7 (Breast Cancer) | 5.2 | [2] |
| 2-Phenylthiazole-4-carboxamide (3-fluoro analog) | Various Cancer Cell Lines | < 10 µg/mL | [3] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20) | H1299 (Lung Cancer) | 4.89 | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20) | SHG-44 (Glioma) | 4.03 | |
| 2,4-disubstituted thiazole amide (m-chloro) | A549 (Lung Cancer) | 8.64 | |
| 2,4-disubstituted thiazole amide (m-chloro) | HeLa (Cervical Cancer) | 6.05 | |
| 2,4-disubstituted thiazole amide (m-chloro) | HT29 (Colon Cancer) | 0.63 |
Key Signaling Pathways and Mechanisms of Action
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Key kinase targets for this class of compounds include Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Src Family Kinase Inhibition:
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes. Their aberrant activation is a hallmark of many cancers. 2-Aminothiazole derivatives can act as ATP-competitive inhibitors of Src kinases.
Caption: Inhibition of the Src kinase signaling pathway by 4-aryl-2-aminothiazole derivatives.
VEGFR-2 Signaling Pathway Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-Aminothiazole derivatives have been developed as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-aryl-2-aminothiazole derivatives.
Experimental Protocols
The evaluation of 2-aminothiazole derivatives typically involves a series of in vitro assays to determine their biological activity.
General Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for the in vitro evaluation of anticancer activity.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Src, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Dasatinib for Src kinase)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Start Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection kit according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound belongs to the promising class of 4-aryl-2-aminothiazole compounds with significant potential in cancer therapy, primarily through the inhibition of key protein kinases such as Src and VEGFR-2. While direct comparative data is limited, the principles of medicinal chemistry and existing SAR studies suggest that the 2,4-difluoro substitution pattern is a rational approach to potentially enhance the compound's drug-like properties, including metabolic stability and target engagement. Further head-to-head studies are warranted to definitively position this compound relative to other analogs in the 2-aminothiazole family. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Thiazole Analogs: A Comparative Analysis for Drug Discovery
A deep dive into the comparative analysis of fluorinated versus non-fluorinated thiazole analogs reveals significant differences in their biological activity, physicochemical properties, and metabolic stability. The strategic incorporation of fluorine atoms is a key tool in medicinal chemistry to enhance the therapeutic potential of thiazole-based compounds, a class of molecules with broad pharmacological applications, including anticancer and kinase inhibitory activities.
This guide provides a comprehensive comparison of fluorinated and non-fluorinated thiazole analogs, focusing on their anticancer properties, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Experimental data is presented to highlight the nuanced effects of fluorination, alongside detailed protocols for key biological assays.
Performance Comparison: Fluorinated vs. Non-Fluorinated Thiazole Analogs
The introduction of fluorine into a thiazole-containing molecule can profoundly influence its biological efficacy. Fluorine's high electronegativity and small size can alter the molecule's electronic distribution, conformation, and binding interactions with its biological target. This is often reflected in improved potency and a more favorable pharmacokinetic profile.
Biological Activity: Anticancer Potency
A comparative study of 2-aminothiazole-amino acid hybrid derivatives demonstrated the enhanced cytotoxic effects of fluorinated analogs against various cancer cell lines. Specifically, the 4-(4-fluorophenyl)thiazole derivative showed different potency compared to its non-fluorinated counterpart against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM)[1] |
| Non-Fluorinated Analog (5a) | 2-((S)-2-amino-3-phenylpropanamido)-N-(4-phenylthiazol-2-yl)acetamide | A549 (Lung) | 8.02 |
| HeLa (Cervical) | 6.51 | ||
| MCF-7 (Breast) | 6.84 | ||
| Fluorinated Analog (5j) | 2-((S)-2-amino-3-phenylpropanamido)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide | A549 (Lung) | >50 |
| HeLa (Cervical) | >50 | ||
| MCF-7 (Breast) | >50 |
Note: In this specific study, the non-fluorinated analog (5a) demonstrated higher potency than the fluorinated analog (5j). This highlights that the effect of fluorination is context-dependent and does not universally guarantee increased activity.
Physicochemical Properties
Fluorination significantly impacts key physicochemical parameters like lipophilicity (LogP) and acidity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the introduction of a fluorine atom increases lipophilicity.
| Compound | Predicted LogP | Predicted pKa |
| 2-amino-4-phenylthiazole | 2.3[2] | 4.8 |
| 2-amino-4-(4-fluorophenyl)thiazole | 2.5 | 4.6 |
Note: Predicted values are from chemical property prediction software and may vary from experimental values.
Metabolic Stability
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of thiazole analogs.
Hantzsch Thiazole Synthesis
This is a classical and widely used method for the synthesis of the thiazole ring.
Principle: The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form the thiazole ring.[4]
General Protocol:
-
Dissolve the α-haloketone (e.g., 2-bromoacetophenone or 2-bromo-1-(4-fluorophenyl)ethan-1-one) and thiourea in a suitable solvent, such as ethanol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium carbonate solution) to precipitate the product.[5]
-
Collect the precipitate by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-arylthiazole.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the recombinant VEGFR-2 kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.[9][10]
Protocol:
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[11]
-
Detection: Stop the reaction and add a detection reagent. The amount of ATP consumed (luminescence-based) or the amount of phosphorylated substrate (antibody-based) is measured using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Mechanism: VEGFR-2 Signaling Pathway
Thiazole analogs often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The VEGFR-2 signaling pathway is a prime target.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of novel thiazole analogs follow a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: Experimental workflow for the comparative analysis of thiazole analogs.
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
In Vivo Confirmation of Thiazole Derivatives' Anti-Inflammatory and Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for these compounds involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By targeting these pathways, these thiazole derivatives demonstrate a significant reduction in inflammation and pain in preclinical models.
Comparative In Vivo Performance
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives with standard anti-inflammatory drugs.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Control (1% DMSO) | 10 mL/kg | 1-4 | - |
| Aspirin | 100 | 4 | Not specified |
| Celecoxib | Not specified | 4 | 88% |
| Compound 5d | 5 | 1-4 | 51.80% - 64.56% |
| 10 | 1-4 | Significant inhibition | |
| 20 | 1-4 | Significant inhibition | |
| Compound 5e | 5 | 1-4 | 66.50% - 88.0% |
| 10 | 1-4 | Significant inhibition | |
| 20 | 1-4 | Significant inhibition |
Data sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1]
Table 2: In Vitro COX/LOX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 15.32 | - | - | - |
| Celecoxib | - | 0.05 | - | - |
| Zileuton | - | - | 11.00 | - |
| Compound 5d | - | 0.83 | 23.08 | 112 |
| Compound 5e | - | 0.76 | 38.46 | 124 |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity.[2] A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating acute inflammation.[1][3][4]
-
Animals: Albino mice (25-30 g) are used. Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are divided into multiple groups (n=8 per group):
-
Group I (Negative Control): Receives vehicle (1% DMSO in saline, 10 mL/kg).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Aspirin, 100 mg/kg).
-
Test Groups: Receive the test compounds at various doses (e.g., 5, 10, and 20 mg/kg).
-
-
Drug Administration: The vehicle, reference drug, or test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test for Analgesia
This method is used to assess the central analgesic activity of a compound.[2][5]
-
Animals: Mice are used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
The initial reaction time (licking of the hind paw or jumping) of each mouse when placed on the hot plate is recorded as the baseline latency.
-
The test compound or reference drug is administered.
-
The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in latency period is calculated and compared between the test and control groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams are provided.
Caption: The COX/LOX signaling pathway targeted by thiazole derivatives.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
cross-validation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine activity in different assays
A comprehensive review of the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives across various assays. Due to the limited publicly available data on the specific compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, this guide focuses on a comparative analysis of its structurally related analogs to provide a valuable resource for researchers, scientists, and drug development professionals.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a cross-validation of the activity of various 4-aryl-1,3-thiazol-2-amine derivatives, offering insights into their therapeutic potential.
Quantitative Data Summary
The biological activity of 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated in a range of in vitro assays. The following tables summarize the cytotoxic and antimicrobial activities of selected analogs, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
| Compound ID | 4-Aryl Substituent | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 10s | 4-methoxyphenyl | 2,4-dimethoxyphenyl | A549 (Lung) | 0.36 | [1] |
| HCT116 (Colon) | 0.86 | [1] | |||
| MCF7 (Breast) | 0.52 | [1] | |||
| 21 | 4-phenyl | 4-acetylphenyl (with propanoic acid and oxime) | A549 (Lung) | 5.42 | [2] |
| 22 | 4-(4-chlorophenyl) | 4-acetylphenyl (with propanoic acid and oxime) | A549 (Lung) | 2.47 | [2] |
| 4b | 4-chlorophenyl | Hydrazinylidene-3-oxo-3-(phenylamino)propanoyl | MDA-MB-231 (Breast) | 3.52 | [3] |
| 4d | 3-nitrophenyl | Hydrazinylidene-3-oxo-3-(phenylamino)propanoyl | MDA-MB-231 (Breast) | 1.21 | [3] |
| 5f | 4-chlorophenyl | Valine methyl ester | A549 (Lung) | 2.07 | [4] |
| HeLa (Cervical) | 3.15 | [4] | |||
| MCF-7 (Breast) | 2.98 | [4] | |||
| 5o | 4-(trifluoromethyl)phenyl | Valine methyl ester | A549 (Lung) | 2.94 | [4] |
| HeLa (Cervical) | 3.86 | [4] | |||
| MCF-7 (Breast) | 4.12 | [4] |
Table 2: Antimicrobial Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
| Compound ID | 4-Aryl Substituent | N-Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6b | 4-nitrophenyl | 4,6-di(diisopropylamino)-1,3,5-triazinyl | S. aureus | 4 | [5] |
| B. subtilis | 8 | [5] | |||
| E. coli | 8 | [5] | |||
| 9b | 4-nitrophenyl | 4,6-dimorpholino-1,3,5-triazinyl | S. aureus | 4 | [5] |
| B. subtilis | 4 | [5] | |||
| E. coli | 8 | [5] | |||
| 12b | 4-nitrophenyl | 4,6-di(diphenylamino)-1,3,5-triazinyl | S. aureus | 4 | [5] |
| B. subtilis | 4 | [5] | |||
| E. coli | 4 | [5] | |||
| 12 | 4-hydroxyphenyl | Phenyl | S. aureus | 125 | [6] |
| E. coli | 150 | [6] | |||
| A. niger | 150 | [6] | |||
| 3b | 4-tolyl | 4-fluorophenyl | B. subtilis | - | [7] |
| S. aureus | - | [7] | |||
| E. coli | - | [7] | |||
| 3e | 4-nitrophenyl | 3-(trifluoromethyl)phenyl | B. subtilis | - | [7] |
| S. aureus | - | [7] | |||
| E. coli | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of 4-aryl-1,3-thiazol-2-amine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Test compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[8]
-
Incubation: Incubate the plate for 48 to 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Cation-adjusted Mueller Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculum
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well microplate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.
Certain 4-aryl-1,3-thiazol-2-amine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Benchmark Compounds for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benchmark compounds relevant to the study of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Notably, direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide focuses on established benchmark drugs and structurally similar analogs to provide a robust framework for comparative efficacy and mechanistic studies.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for selected benchmark compounds and structural analogs of this compound, focusing on their anticancer and antimicrobial activities.
Anticancer and Kinase Inhibitory Activity
Benchmark Compound: Dasatinib, a multi-kinase inhibitor with a 2-aminothiazole core, is a clinically approved anticancer agent.[2][3]
| Compound/Analog | Target/Assay | Cell Line/Enzyme | IC50/Ki | Reference |
| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibitor | Lck Kinase | <1 nM | [4] |
| Bcr-Abl Kinase Inhibitor | K562 (CML) | <1 nM | [3] | |
| Proliferation Assay | K562 (CML) | 3 nM | [3] | |
| CYC116 | Aurora A Kinase | - | 8.0 nM (Ki) | [5][6] |
| Aurora B Kinase | - | 9.2 nM (Ki) | [5][6] | |
| Compound 5d | c-Met Kinase | - | 1.95 µM | [7] |
| Proliferation Assay | HCT-116 (Colon) | 6.18 µg/mL | [7] | |
| Proliferation Assay | A549 (Lung) | 10.6 µg/mL | [7] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Proliferation (SRB) Assay | MCF7 (Breast) | 10.5 µM | [8] |
Antimicrobial Activity
Benchmark Compounds: Norfloxacin (antibacterial) and Fluconazole (antifungal) are widely used clinical standards.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Norfloxacin | Staphylococcus aureus | - | [8] |
| Escherichia coli | - | [8] | |
| Fluconazole | Candida albicans | - | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | 16.1 µM | [8] |
| Escherichia coli | 16.1 µM | [8] | |
| 2-(4-arylthiazol-2-yl)...dione derivative (117, R¹ = OCH₃) | Escherichia coli | 4 - 16 | [9] |
| Thiazolyl-thiourea derivative (124, 3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | [9] |
| Staphylococcus epidermidis | 4 - 16 | [9] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and benchmark drugs in a cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[5]
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds and benchmark antibiotics in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity.[1]
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in kinase buffer. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, followed by the kinase. Allow for a pre-incubation period. Initiate the reaction by adding a mixture of the substrate and ATP.[1]
-
Reaction Termination and Detection: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the TR-FRET signal on a suitable plate reader. The ratio of the acceptor and donor emission intensities is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminothiazole derivatives.
Caption: General mechanism of kinase inhibition by 2-aminothiazole analogs.
Caption: Inhibition of the c-Met signaling pathway by 2-aminothiazole derivatives.
Caption: A simplified workflow for the MTT cell viability assay.
References
- 1. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (EVT-2517233) | 1206987-38-3 [evitachem.com]
- 4. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3-Bromo-2,4-difluorophenyl)thiazol-2-amine | C9H5BrF2N2S | CID 176465523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Review of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Efficacy
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4] This guide provides a comparative analysis of the efficacy of 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives, with a particular focus on the structural analog, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, based on available experimental data and structure-activity relationship (SAR) studies.
Anticancer Activity
Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[3][4] The nature and position of substituents on the 4-phenyl ring play a crucial role in modulating this activity.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives against various cancer cell lines.
| Compound ID | 4-Phenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Bromo | HS 578T (Breast) | 0.8 | [5] |
| 1b | 4-Chloro | MCF-7 (Breast) | Not specified, but active | [5] |
| 1c | 2,4-Dichloro | Not specified | Not specified, but active | |
| 1d | 4-Fluoro | Not specified | Potent KPNB1 inhibitor | [5] |
| 1e | Unsubstituted | HepG2 (Liver), PC12 (Pheochromocytoma) | 0.51 (HepG2), 0.309 (PC12) | [3] |
| 1f | 4-Methoxy | Not specified | Not specified |
Note: Direct experimental data for this compound was not available in the reviewed literature. Its potential activity can be inferred from the data on other halogenated analogs.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Halogen Substitution: The presence of halogen atoms on the 4-phenyl ring, such as chloro and bromo groups, has been shown to enhance anticancer activity.[5] For instance, the 4-bromo substituted derivative (1a ) displayed a potent IC50 value of 0.8 µM against the HS 578T breast cancer cell line.[5] This suggests that this compound would likely exhibit significant cytotoxic properties.
-
Other Substitutions: The introduction of various substituents on the 2-amino group or the thiazole ring at position 5 can further modulate the anticancer potency.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antifungal Activity
The 2-aminothiazole scaffold is also a key component in several antifungal agents.[4] The antifungal efficacy is similarly influenced by the substitution pattern on the phenyl ring.
In Vitro Antifungal Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives against various fungal strains.
| Compound ID | 4-Phenyl Substitution | Fungal Strain | MIC (µg/mL) | Reference |
| 2a | Unsubstituted (as hydrazine derivative) | Candida albicans | 0.0625 - 4 | [6] |
| 2b | 3,4-Dichloro (as thiourea derivative) | Staphylococcus aureus | 4 - 16 | [5] |
| 2c | 3-Chloro-4-fluoro (as thiourea derivative) | Staphylococcus aureus | 4 - 16 | [5] |
Note: While the data for compounds 2b and 2c are against a bacterial strain, the study highlights the efficacy of halogenated phenyl substitutions in antimicrobial activity, which is often correlated between antibacterial and antifungal effects for this class of compounds.
Structure-Activity Relationship (SAR) Summary for Antifungal Activity:
-
Halogenated Phenyl Groups: Derivatives with halogenated phenyl groups, particularly at the 3rd and 4th positions, have demonstrated promising activity against microbial species.[5] This suggests that the 2,4-difluoro substitution would be favorable for antifungal activity.
-
Derivatization of the 2-Amino Group: Converting the 2-amino group into thiourea or hydrazine derivatives has been shown to be an effective strategy for enhancing antimicrobial potency.[5][6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibitory Activity
The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors, including the approved anticancer drug dasatinib.[2][3] Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[4]
Signaling Pathway Diagram
Caption: Inhibition of the p38 MAP Kinase signaling pathway by 4-phenyl-5-pyridyl-1,3-thiazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for the discovery and development of 2-aminothiazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 105512-80-9 | Benchchem [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | 383132-01-2 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and similar chemical entities. Due to the limited availability of public safety data for this compound, this comparison relies on data from structurally similar analogues and general knowledge of the 2-aminothiazole scaffold. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, integral to numerous drugs; however, it has also been identified as a potential toxicophore, warranting careful safety evaluation.[1][2]
The core 2-aminothiazole structure is recognized for its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites.[1][2] This characteristic necessitates a thorough assessment of the safety profile of any new derivative intended for therapeutic use. This guide aims to consolidate the available safety information to inform preclinical research and drug development efforts.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative and qualitative safety data for this compound and its analogues. Data for the target compound is largely unavailable and is inferred based on existing data for similar structures.
| Compound | Structure | Molecular Weight ( g/mol ) | GHS Hazard Classifications | Hazard Statements |
| This compound | Unavailable | 212.22[3] | Data not available. Predicted to have potential for acute oral toxicity, skin irritation, and eye irritation based on analogues. | Data not available. |
| 4-Phenylthiazol-2-amine | Unavailable | 176.24 | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1); STOT SE (Respiratory Irritation) (Category 3)[4][5] | H301: Toxic if swallowed; H315: Causes skin irritation; H318: Causes serious eye damage; H335: May cause respiratory irritation[4][5] |
| 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | Unavailable | 194.23[6] | Acute Toxicity, Oral (Category 4); Serious Eye Irritation (Category 2)[6] | H302: Harmful if swallowed; H319: Causes serious eye irritation[6] |
| 4-(4-Bromophenyl)-thiazol-2-amine | Unavailable | 255.14 | Skin Irritation (Category 2); Serious Eye Irritation (Category 2) | Causes skin irritation; Causes serious eye irritation |
STOT SE: Specific Target Organ Toxicity, Single Exposure.
Potential Signaling Pathways and Metabolic Activation
The primary safety concern for the 2-aminothiazole class of compounds is their potential for metabolic activation into reactive species. The thiazole ring is considered a toxicophore that can undergo metabolism, potentially leading to toxicity.[1] The diagram below illustrates a generalized proposed metabolic pathway.
Caption: Proposed metabolic activation pathway for 2-aminothiazole toxicophore.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of compound safety. Below are standard protocols for key in vitro safety assays relevant to this class of compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits cytotoxicity to a cell line (e.g., HepG2 human liver cancer cells, or non-cancerous cell lines like HEK293).
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical compound.
Methodology:
-
Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats treated with a CYP450 inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Add the test compound, the bacterial culture, and the S9 mix (if required) to molten top agar. Pour this mixture onto a minimal glucose agar plate.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix for 20-30 minutes before adding to the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Preclinical Safety Assessment Workflow
A structured workflow is essential for systematically evaluating the safety of a new chemical entity. The following diagram outlines a typical preclinical safety assessment process.
Caption: A typical workflow for preclinical safety and toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine | C9H6F2N2S | CID 706326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylthiazol-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 777996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Novelty of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Comparative Guide
Introduction: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The compound of interest, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, belongs to this versatile class. This guide aims to assess the potential novelty of its findings by comparing its anticipated biological activities with established therapeutic agents.
While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize data from closely related 2-aminothiazole derivatives as a proxy to provide a meaningful comparative analysis against standard-of-care drugs in the fields of oncology and microbiology.
Part 1: Comparative Anticancer Potential
The development of novel anticancer agents is critical in overcoming drug resistance and reducing the side effects of conventional chemotherapy. 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a variety of human cancer cell lines, including breast, lung, and leukemia.[3]
Data Presentation: In Vitro Cytotoxicity
For this comparison, we will use a representative 2-aminothiazole derivative, 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) , for which in vitro anticancer data is available, and compare it with the widely used chemotherapeutic agent, Doxorubicin .
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Proxy: 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | SRB Assay | 10.5 | [4] |
| Comparator: Doxorubicin | MCF-7 (Breast) | MTT Assay | ~0.5 - 2.0 | Widely reported |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The SRB (Sulphorhodamine B) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are both colorimetric methods used to assess cell viability.
Mechanism of Action: A Comparative Overview
2-Aminothiazole Derivatives: The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[5] Some derivatives achieve this by modulating the activity of key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[1] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are enzymes that execute apoptosis.[5]
Doxorubicin: Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy.[] Its primary mechanism of action involves intercalating into the DNA of cancer cells, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication.[7][8] This leads to DNA double-strand breaks and ultimately triggers cell death.[][8] Doxorubicin is also known to generate reactive oxygen species, which contribute to its cytotoxic effects.[8]
Mandatory Visualization: Anticancer Mechanisms
Caption: Comparative signaling pathways of anticancer action.
Experimental Protocols: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability.[9]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.[1][10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). A vehicle control (containing only the solvent used to dissolve the compounds) and an untreated control are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Safety Precautions
Thiazole derivatives should be handled as hazardous waste.[1] Thermal decomposition may lead to the release of toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2] Some derivatives are suspected of causing genetic defects or cancer.[2] It is crucial to wear appropriate Personal Protective Equipment (PPE) when handling this compound.
Table 1: Personal Protective Equipment (PPE) and Hazard Mitigation
| PPE/Procedure | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2] | To protect against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact.[2] |
| Body Protection | A standard laboratory coat.[2] | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[3][4] | To avoid inhalation of dust or vapors.[2][3] |
| General Hygiene | Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[1][3] | To prevent accidental ingestion. |
Core Disposal Procedures
The primary method for the disposal of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is through an approved hazardous waste disposal service.[1][2] Adherence to all national and local regulations is mandatory.[1][2]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[1][2] Do not use abbreviations.[1]
-
Segregation: Keep this waste separate from other waste streams to prevent incompatible chemical reactions.[1]
Step 2: Container Management
-
Container Type: Use a sturdy, leak-proof, and chemically compatible container.[1] If possible, leave the chemical in its original container.[1]
-
Closure: Keep the container tightly closed except when adding waste.[1][5] Do not overfill; containers should not be filled beyond 90% of their capacity.[5]
-
Cleanliness: Ensure the exterior of the container is clean and free from contamination.[5]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: For solid spills, avoid generating dust.[2] For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2]
-
Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Reporting: Report the spill to your institution's EHS department.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following procedures are based on established best practices for handling similar chemical compounds, ensuring a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on the hazard profiles of structurally related thiazole and difluorophenyl compounds. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment prior to handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. The recommended PPE for handling this compound is summarized below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[6]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed immediately and laundered before reuse.[7]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[5][8]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[1]
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]
-
Ingestion: Do not induce vomiting. Wash mouth out with water. Seek immediate medical attention.[6]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material.[10] Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[10] Do not allow the chemical to enter drains or waterways.[10]
Disposal Plan:
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a dedicated, properly labeled hazardous waste container.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company.[8][10] Do not dispose of this material in standard laboratory trash or down the drain.[9]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
